The table below summarizes the core quantitative pharmacokinetic data for this compound.
| Parameter | Value | Details |
|---|---|---|
| Bioavailability | Not fully established [1] [2] | Rapidly absorbed [3] [4]. |
| Tmax (Time to Cmax) | ~1.7 hours [3] [4] | -- |
| Volume of Distribution | ~1.2 L/kg [3] [1] [4] | -- |
| Plasma Protein Binding | 93% [3] [1] [4] | Primarily to albumin [3] [4]. |
| Elimination Half-Life | ~2.5 hours [3] [1] [5] | -- |
| Apparent Oral Clearance | ~7.0 mL/min/kg [1] [4] | -- |
| Primary Route of Elimination | Metabolism [3] [4] | >94% of dose recovered in urine, primarily as metabolites [3] [4]. |
This compound undergoes extensive hepatic metabolism and exhibits significant drug-drug interaction potential.
This compound is primarily metabolized in the liver through two main pathways [3] [4]:
The following diagram illustrates the primary metabolic pathways of this compound:
This compound acts as a weak reversible inhibitor and mechanism-based inhibitor of CYP1A2 [7]. This inhibition underlies its clinically significant interactions, which necessitate dosage adjustments and careful monitoring.
| Co-administered Drug | Effect of this compound | Clinical Recommendation |
|---|---|---|
| Theophylline | ↓ Clearance by ~49%, ↑ AUC, ↑ Half-life by 1.5 hours [8] [4]. | Reduce theophylline dose by ~half and monitor serum levels [3] [4]. |
| Warfarin | ↓ Clearance of (R)-warfarin by 15%, ↑ prothrombin time (PT) [3] [4]. | Monitor prothrombin time closely and adjust warfarin dose [3] [4]. |
| Propranolol | ↑ AUC, leading to bradycardia and hypotension risk [3]. | Monitor patient and consider reducing beta-blocker dose [3] [4]. |
The diagram below summarizes the interaction relationships between this compound and other drugs:
The search results indicate the foundational in vitro and clinical studies that characterized these interactions, though full methodological details are not available in the current results.
Zileuton, a 5-lipoxygenase (5-LO) inhibitor, is an FDA-approved therapeutic for the prophylaxis and chronic treatment of asthma in patients aged 12 and older. Its primary mechanism involves the inhibition of leukotriene biosynthesis, specifically targeting the formation of leukotrienes B₄, C₄, D₄, and E₄. These lipid mediators play a critical role in inflammatory pathways, contributing to bronchoconstriction, edema, and mucus secretion in asthmatic patients. Beyond its established use, recent investigations have revealed promising repurposing potential for this compound in novel therapeutic areas. Groundbreaking preclinical studies published in 2025 demonstrate its efficacy in blocking food allergen absorption and preventing anaphylaxis, while concurrent research explores its application as a nephroprotectant adjuvant to mitigate antibiotic-induced kidney injury. This whitepaper provides a comprehensive technical analysis of this compound's mechanism, established clinical applications, investigational uses, detailed experimental protocols, and research considerations for drug development professionals.
This compound is a potent and selective inhibitor of the enzyme 5-lipoxygenase (5-LO), which catalyzes the first committed step in the arachidonic acid cascade leading to leukotriene synthesis. The drug's molecular target situates it at a critical juncture in the inflammatory response network. The following diagram illustrates the core signaling pathway and mechanism of action of this compound:
This compound inhibits 5-Lipoxygenase, blocking production of pro-inflammatory leukotrienes.
The pharmacological activity of this compound is primarily attributed to the parent drug, which effectively suppresses the formation of key inflammatory mediators. By inhibiting the production of these cysteinyl leukotrienes and LTB₄, this compound produces a comprehensive anti-inflammatory effect, reducing neutrophil and eosinophil migration, microvascular permeability, airway edema, and bronchoconstriction. Recent research suggests that clinical response to this compound may be modulated by the phosphatidylinositide 3-kinase (PI3K) pathway, with increased PIK3CA activation and consequent elevated LTB₄ production associated with poorer therapeutic response [1].
This compound is formally indicated by the FDA for the prophylaxis and chronic treatment of asthma in patients aged 12 years and older. It is critical to note that this compound is not effective for acute asthma exacerbations and should not be used for rescue medication during bronchospasm attacks. In clinical practice, this compound is frequently administered as an add-on therapy with inhaled corticosteroids, providing a complementary mechanism of action for comprehensive asthma control [1].
Table: FDA-Approved Formulations and Dosing Regimens
| Formulation | Dosage Strength | Frequency | Total Daily Dose | Administration Instructions |
|---|---|---|---|---|
| Immediate-Release (IR) Tablets | 600 mg | 4 times daily | 2400 mg | Within 1 hour after morning and evening meals |
| Extended-Release (ER) Tablets | 600 mg | 2 tablets twice daily | 2400 mg | Within 1 hour after morning and evening meals; do not crush, split, or chew |
Beyond its approved asthma indication, this compound demonstrates therapeutic potential across multiple clinical domains, supported by varying levels of evidence:
Breakthrough research published in August 2025 revealed a previously unrecognized role for leukotrienes in gut allergen absorption and anaphylaxis pathogenesis. Northwestern Medicine scientists identified the DPEP1 gene as a crucial regulator of this process, encoding an enzyme that breaks down leukotrienes in the small intestine [2] [3] [4]. The experimental workflow and key findings from this seminal study are summarized below:
Experimental workflow from genetic discovery to therapeutic testing in food allergy.
The implications of these findings are substantial, suggesting this compound could be repurposed as a pre-exposure prophylactic for individuals with food allergies. A proof-of-concept clinical trial began in July 2025 to evaluate whether this protective effect translates to humans [2].
Recent investigations (2025) have explored this compound's potential as a renoprotective adjuvant during treatment with nephrotoxic antibiotics. This research addresses a critical clinical challenge: balancing effective treatment of drug-resistant infections with the prevention of drug-induced kidney injury [5] [6].
Table: this compound Nephroprotection Study Parameters and Outcomes
| Study Component | Methodology | Key Findings |
|---|---|---|
| Formulation Development | Developed parenteral formulations (1 mg/mL & 10 mg/mL) for preclinical testing | Formulations demonstrated good multi-dose safety with no significant changes in serum creatinine or ALT |
| Animal Model | Sprague Dawley rats administered this compound with nephrotoxic antibiotics over 10 days | This compound well-distributed into renal tissue; serum exposure comparable to humans after typical doses (600-2400 mg) |
| Antibiotics Tested | Vancomycin, Polymyxin B, Amikacin | This compound reduced nephrotoxicity in a dose-dependent manner |
| Dosing Strategy | Comparison of once-daily vs. fractionated dosing | Similar renal protection achieved with same total daily dose regardless of fractionation |
| Clinical Implication | Potential to enhance therapeutic window of last-line antibiotics against multidrug-resistant organisms | Could allow more aggressive dosing regimens while mitigating renal damage risk |
This application is particularly promising for critically ill patients who may not tolerate oral medications, necessitating the development of parenteral this compound formulations. The demonstrated dose-dependent protection without evidence of drug accumulation at steady state supports the feasibility of this approach [5].
A 2016 randomized, double-blind, placebo-controlled trial compared oral this compound with Montelukast in acute asthma exacerbations, providing a robust methodological framework [7].
The landmark 2025 Science study employed a rigorous genetic and pharmacological approach [2] [3] [4]:
The 2025 antimicrobial agents research established comprehensive methodology for evaluating this compound's renal protective effects [5] [6]:
Formulation Development:
Pharmacokinetic Assessment:
Nephroprotection Model:
Safety Evaluation:
This compound administration requires vigilant safety monitoring, particularly regarding hepatotoxic potential. The following parameters must be implemented in clinical research settings:
Understanding this compound's pharmacokinetic profile is essential for appropriate study design and patient safety:
Table: Clinically Significant Drug Interactions
| Interacting Drug | Interaction Effect | Clinical Management |
|---|---|---|
| Warfarin | 15% decrease in clearance; significantly increased prothrombin times | Frequent monitoring of prothrombin times; anticoagulant dose adjustment |
| Theophylline | Increased serum concentration | Monitor theophylline levels; potential dose reduction |
| Propranolol | Increased serum levels leading to bradycardia and hypotension | Monitor for cardiovascular effects; consider beta-blocker dose reduction |
| Tizanidine | CYP1A2 inhibition may increase serum concentration | Avoid concurrent administration |
Recent research has addressed significant pharmaceutical challenges in this compound development:
This compound represents a compelling example of drug repurposing potential based on deepening understanding of leukotriene biology. While its established role in asthma management continues to be refined through comparative effectiveness research, the novel applications in food allergy prevention and nephroprotection highlight the potential for significant clinical impact beyond original indications.
The molecular mechanism linking leukotriene inhibition to reduced allergen absorption in the gut represents a paradigm shift in understanding anaphylaxis pathophysiology. Similarly, the application as a nephroprotectant addresses the critical clinical challenge of antimicrobial resistance by potentially enhancing the safety profile of last-line antibiotics.
Future research directions should focus on:
Beyond its approved use for chronic asthma, research highlights Zileuton's potential in other inflammatory conditions. A key 2025 study revealed a new biological role for leukotrienes in the gut and found that this compound could block this pathway, nearly eliminating food-induced anaphylaxis in mouse models [1] [2]. This suggests this compound could be repurposed as a preventative treatment for food allergies.
Other investigational areas include:
The following diagram illustrates the leukotriene pathway and the specific point of inhibition by this compound, based on its established mechanism of action.
A pivotal August 2025 study in Science detailed a novel protocol demonstrating this compound's efficacy against food anaphylaxis [1] [2]. The key methodological steps were:
The results were striking: treatment with this compound reversed the risk, protecting 95% of susceptible mice from anaphylaxis by reducing allergen absorption from the gut into the blood [1] [2]. This protective effect was only observed when the allergen was ingested, not when injected, confirming the role of leukotrienes in gut-specific allergen transport [2].
The clinical use of this compound is constrained by a specific safety profile that requires careful management.
| Interacting Drug | Effect of Coadministration | Clinical Management |
|---|---|---|
| Theophylline | Increased serum concentration of Theophylline [4] [6]. | Monitor plasma levels and reduce dose as needed [4]. |
| Warfarin | Decreased clearance, increased prothrombin time [4] [6]. | Monitor prothrombin time closely and adjust warfarin dose [4]. |
| Propranolol | Increased serum level, risk of bradycardia and hypotension [4]. | Monitor for adverse effects; consider reducing beta-blocker dose [4]. |
| Tizanidine | CYP1A2 inhibition may increase Tizanidine concentration [4]. | Avoid concurrent administration due to risk of adverse reactions [4]. |
The landscape of this compound research is rapidly evolving. A proof-of-concept clinical trial is already underway at Northwestern University to test its efficacy in humans with food allergies [1] [2]. Furthermore, its potential application in conditions like ARDS is being actively explored in preclinical models [5].
Zileuton, a known 5-lipoxygenase (5-LOX) inhibitor, is being investigated for its potential in several novel therapeutic areas based on its fundamental mechanism of blocking leukotriene production. The following table summarizes the primary research domains, key findings, and their levels of evidence.
| Research Area | Proposed Mechanism of Action | Key Findings / Status | Evidence Level |
|---|
| Food Allergy & Anaphylaxis | Inhibition of gut-derived cysteinyl leukotrienes (CysLTs), reducing allergen transport across the intestinal lining [1] [2] [3]. | - 95% protection from anaphylaxis in susceptible mice [1] [2].
This methodology is derived from the recent Northwestern/Yale studies published in Science [1] [3].
DPEP1 [1] [2].This methodology is based on the 2025 study by Florsheim et al. [4].
This compound's primary mechanism is the inhibition of the 5-Lipoxygenase (5-LOX) enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes (LTs). The diagrams below illustrate its role in the newly discovered pathways for food allergy and acute kidney injury.
The following pathway details the gut-specific mechanism of anaphylaxis identified in recent research and the point of intervention for this compound.
This compound inhibits 5-LOX in the gut, blocking leukotriene-driven allergen absorption and anaphylaxis.
In rhabdomyolysis-induced AKI, this compound's 5-LOX inhibition exerts protective effects through a multi-faceted mechanism involving mitochondrial function and immune response.
This compound's 5-LOX inhibition in AKI mitigates NLRP3 activation, mitochondrial dysfunction, and MDSC-driven inflammation.
For researchers considering the use of this compound in new contexts, several established pharmacological and safety factors must be considered.
| Parameter | Details | Implications for Research |
|---|
| Pharmacokinetics | - Half-life: ~2.5 hours [5] [8] [6].
The repurposing of this compound is a promising field, particularly in food allergies, where it offers a novel, pre-emptive "pill-before-meal" approach rather than a rescue treatment [2]. The ongoing clinical trial will be pivotal in validating the mouse model findings in humans [1] [3]. Furthermore, the exploration of its role in modulating specific immune cells like MDSCs in AKI and other inflammatory conditions opens up new avenues for immunotherapy research [4].
A critical area of future investigation will be to understand the PI3K signaling pathway, which has been identified as a major determinant of variable response to this compound in asthma patients. Research shows that patients with increased activation of PIK3CA are poor responders to the drug, likely due to sustained LTB4 production [5] [9]. This suggests that genetic or molecular screening for PI3K pathway activation could be used to identify patient populations most likely to respond to this compound in its new applications.
The diagram below illustrates zileuton's primary mechanism and its broader interactions with the arachidonic acid metabolism network.
This compound's primary action is 5-LOX inhibition, with secondary effects on PLA2 and COX-2.
The table below summarizes key quantitative findings from preclinical and clinical studies.
| Model/System | Key Finding | Reported Effect Size/Concentration | Citation |
|---|---|---|---|
| In Vitro (H9c2 Cardiomyocytes) | Induced COX-2 protein expression | Maximal induction at 50 µM | [1] |
| In Vitro (Mouse Macrophages) | Inhibited PGE2 production | Significant reduction at 1-100 µM | [2] |
| In Vivo (Rat TBI Model) | Reduced LTB4 levels; improved neurological function | 10 mg/kg/day (i.p.) | [3] |
| In Vivo (Rat NAFLD Model) | Reversed increased ALT/AST and NAS score | 3 mg/kg/day (i.v.) | [4] |
| Human (Asthma Patients) | Peak plasma concentration (IR formulation) | ~4.4 ± 1.0 µg/mL (~18.6 µM) | [5] [6] |
For researchers looking to replicate key findings, here are detailed methodologies from cited studies.
This protocol is used to study this compound's 5-LOX independent effect of reducing prostaglandin production.
This in vivo protocol evaluates this compound's potential for treating neuroinflammation.
The effectiveness of this compound can vary significantly between individuals, and genetics play a key role.
For pharmacokinetic studies, a robust bioanalytical method is essential. The following is a validated LC-MS/MS method for quantifying this compound in plasma [5].
Zileuton (1-[1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea) is currently the only FDA-approved 5-lipoxygenase (5-LOX) inhibitor marketed for the prophylaxis and chronic treatment of asthma. As an iron ligand-type inhibitor, this compound functions by chelating the active site iron of the 5-LOX enzyme while also possessing weak-reducing properties. This mechanism effectively blocks the conversion of arachidonic acid (AA) to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in leukotriene biosynthesis. By inhibiting this rate-limiting step, this compound prevents the formation of all downstream pro-inflammatory leukotrienes (LTB4, LTC4, LTD4, and LTE4), which are potent lipid mediators involved in inflammatory and allergic responses. [1] [2]
The molecular structure of this compound features key pharmacophoric elements including a benzo[b]thiophene moiety and a hydroxyurea subunit, both of which are essential for its 5-LOX inhibitory activity. Structure-activity relationship studies have demonstrated that the benzo[b]thiophene component is particularly critical for effective inhibition of 5-LOX product biosynthesis, as modifications to this moiety typically result in significant loss of activity. The hydroxyurea component serves as the iron-chelating group that directly interacts with the catalytic iron atom in the 5-LOX active site, thereby preventing the enzyme from participating in the dioxygenation of arachidonic acid. [2] [3]
Recent research has revealed that this compound's pharmacological effects extend beyond its intended 5-LOX inhibition, indicating important specificity limitations that researchers must consider when utilizing this compound as an experimental tool:
Prostaglandin biosynthesis suppression: this compound significantly reduces PGE2 and 6-keto prostaglandin F1α levels in activated mouse peritoneal macrophages and J774 macrophages at concentrations comparable to those required for 5-LOX inhibition. This effect was observed independently of 5-LOX inhibition, as it persisted in macrophages from 5-LOX knockout mice. The compound demonstrated dose-dependent inhibition of PGE2 production in LPS-stimulated human whole blood and suppressed PGE2 and 6-keto PGF1α pleural levels in rat carrageenan-induced pleurisy, confirming this off-target effect in multiple experimental systems. [4] [1]
Arachidonic acid release interference: Rather than directly inhibiting cyclooxygenase (COX)-2 or microsomal PGE2 synthase-1 activity, this compound significantly decreases AA release in macrophages by inhibiting phospholipase A2 translocation to cellular membranes. This upstream mechanism represents a broader anti-inflammatory effect that impacts both lipoxygenase and cyclooxygenase pathways simultaneously. [4] [1]
Dual-pathway inhibition: The discovery that this compound interferes with AA release challenges the conventional understanding of its specificity and suggests that its anti-inflammatory effects in experimental models may result from this broader mechanism rather than selective 5-LOX inhibition alone. This has important implications for interpreting results obtained with this compound in research settings. [4]
Table 1: Quantitative Comparison of this compound's Inhibition Across Experimental Systems
| Experimental System | Measured Outcome | Potency (IC50/Effective Concentration) | Specificity Observations |
|---|---|---|---|
| Recombinant human 5-LOX | 5-LOX product formation | 0.60 ± 0.12 µM | Standard potency measurement [3] |
| Mouse peritoneal macrophages | LTB4 inhibition | ~1-10 µM | Concentration-dependent [1] |
| Mouse peritoneal macrophages | PGE2 inhibition | ~1-10 µM | Similar potency as LT inhibition [4] |
| Human whole blood (LPS-stimulated) | PGE2 inhibition | ~1-10 µM | Confirmed in human system [4] |
| J774 macrophages | AA release inhibition | ~10-100 µM | Higher concentrations required [4] |
Table 2: Comparison of this compound with Other 5-LOX Inhibitors
| Inhibitor | Mechanism Type | IC50 Value | Specificity Limitations | Research Applications |
|---|---|---|---|---|
| This compound | Iron ligand/redox | 0.60 µM | Inhibits AA release/PLA2 translocation | Asthma, inflammation models, neuroinflammation [4] [3] |
| CJ-13,610 | Competitive | 0.49 µM | Not fully characterized | Used as comparative inhibitor in studies [3] |
| Velutin (flavonoid) | Not specified | Molecular docking score: -203.169 kJ/mol binding energy | Natural product with multi-target potential | Potential alternative for selective inhibition [5] |
Cell-based assay systems provide critical platforms for evaluating this compound's 5-LOX inhibitory activity and specificity:
Human embryonic kidney (HEK293) cells: Cells stably transfected with human 5-LOX serve as a highly reproducible model for preliminary screening of 5-LOX inhibitors. In this system, cells are stimulated with calcium ionophore A23187 (2-5 µM) in the presence of exogenous arachidonic acid (10-20 µM) for 10-15 minutes at 37°C. The reaction is stopped by adding ice-cold methanol, and 5-LOX products are quantified via reverse-phase HPLC or enzyme immunoassay. This compound is typically tested across a concentration range of 0.1-100 µM. [2]
Polymorphonuclear leukocytes (PMNL): Human PMNL isolated from fresh blood donations provide a more physiologically relevant system. Cells are resuspended in calcium-containing buffer and pre-incubated with this compound for 10-15 minutes before stimulation with calcium ionophore (1-2 µM) or opsonized zymosan. After incubation at 37°C for 5-10 minutes, reactions are terminated and 5-LOX products are extracted and quantified. This system allows assessment of both intracellular and transcellular leukotriene biosynthesis. [2]
Macrophage systems: Mouse peritoneal macrophages or J774 macrophage cell lines are particularly valuable for evaluating specificity. Cells are activated with LPS (10 µg/mL)/IFNγ (100 U/mL) for 24 hours or zymosan (20-30 particles/cell) for 60 minutes. Media is assayed for both cysteinyl leukotrienes (via EIA) and prostanoids (via RIA) to concurrently evaluate 5-LOX and COX pathway inhibition. [4] [1]
Animal models provide essential systems for evaluating this compound's efficacy and specificity in whole-organism contexts:
Rat carrageenan-induced pleurisy: This well-established acute inflammation model involves injecting 0.2-0.5 mL of 1% carrageenan solution into the pleural cavity of anesthetized rats. This compound is typically administered orally (10-30 mg/kg) or intraperitoneally (3-10 mg/kg) 30-60 minutes before carrageenan. After 4-6 hours, exudate volume is measured, and leukotriene and prostaglandin levels in pleural fluid are quantified to assess dual-pathway inhibition. [4] [1]
Rat air pouch model: Sterile air (20 mL) is injected subcutaneously into the intrascapular area of the back to form an air pouch. After 3-6 days, inflammation is induced by injecting 1% carrageenan or other irritants into the pouch. This compound is administered prior to irritant injection, and inflammatory exudates are collected after 4-24 hours for eicosanoid quantification. This model provides a defined cavity for collecting inflammatory mediators and assessing drug effects. [3]
Controlled cortical impact TBI model: For neuroinflammation studies, a controlled cortical impact injury is induced in mice (3-mm impactor tip, velocity 1.5 m/s, deformation depth 1.5 mm). This compound is administered via intraperitoneal injection (10 mg/kg) 30 minutes post-injury and then daily. Brain tissue, blood-brain barrier integrity, and neurological outcomes are assessed to evaluate neuroprotective effects through 5-LOX inhibition. [6]
Diagram 1: this compound's dual mechanisms of action showing both intended 5-LOX inhibition and off-target effects on PLA2 translocation and AA release. The diagram illustrates how this compound impacts both the lipoxygenase and cyclooxygenase inflammatory pathways through these mechanisms.
This compound's therapeutic potential extends beyond its approved indication for asthma, with research revealing applications across multiple disease domains:
Neuroinflammatory conditions: In experimental traumatic brain injury (TBI), this compound treatment (10 mg/kg daily, i.p.) significantly reduced microglial activation, inflammatory cytokine production (IL-1β, CCL7, CCL2), and lipid ROS formation. This was associated with improved neurological outcomes in rotarod and fear conditioning tests, suggesting 5-LOX inhibition as a promising approach for TBI management. The protective mechanism involves suppression of the AA/5-LOX/LT axis-mediated neuroinflammation through inhibition of ERK, NF-κB, and Akt pathways in microglia. [6]
Metabolic disorders: In high-fat diet-induced nonalcoholic fatty liver disease (NAFLD) models, this compound (3 mg/kg, i.v.) reversed increased transaminase activities and NAFLD activity scores by inhibiting the AA/5-LOX pathway. The study demonstrated that this compound reduced concentrations of AA/5-LOX pathway substrates (FFA, AA) and products (CysLTs), while also decreasing mRNA and protein expression of PLA2 and 5-LOX, highlighting its potential in managing NAFLD progression. [7]
Antibiotic-associated nephroprotection: Recent investigations have explored this compound as a nephroprotective adjuvant during treatment with nephrotoxic antibiotics (vancomycin, polymyxin B, amikacin). A newly developed parenteral formulation (1-10 mg/mL) demonstrated good multi-dose safety in rats (12 mg/kg daily for 10 days), with this compound well-distributed into renal tissue and reducing nephrotoxicity in a dose-dependent manner. This application represents a novel repurposing approach that could enhance the safety profile of essential antibiotics. [8]
Food allergy management: In murine models of food allergy, this compound dramatically reduced anaphylaxis by blocking allergen absorption in the gut through inhibition of leukotriene-mediated enhancement of gut permeability. This protective effect, observed in 95% of treated mice, represents a novel approach to food allergy management by targeting allergen passage across the gut lining rather than immune activation directly. Human trials are underway to validate this effect. [9]
Critical considerations for researchers utilizing this compound in experimental systems:
Interpretation of mechanistic studies: The discovery that this compound inhibits both 5-LOX and AA release necessitates careful interpretation of results obtained with this compound. Effects previously attributed solely to 5-LOX inhibition may involve this broader anti-inflammatory mechanism. Appropriate control experiments using genetic 5-LOX deletion or alternative inhibitors are recommended to confirm specific 5-LOX-dependent effects. [4] [1]
Dosing and formulation considerations: this compound's aqueous solubility limitations (0.14 mg/mL) present challenges for in vitro and in vivo applications. Recent development of parenteral formulations (1-10 mg/mL in proprietary excipients) has improved delivery options, particularly for animal studies where oral administration is impractical. Pharmacokinetic studies in rats show good renal tissue distribution without significant accumulation after repeated dosing. [8]
Species and model selection: Researchers should consider that this compound's effects demonstrate significant interspecies variation. The efficacy observed in mouse food allergy models (95% protection) or rat NAFLD models may not directly translate to human biology. Selection of appropriate model systems with relevance to human disease pathophysiology is crucial for predictive research. [9] [7]
Diagram 2: Experimental workflow for evaluating this compound's effects with appropriate specificity controls. The diagram highlights critical control experiments needed to distinguish specific 5-LOX inhibition from off-target effects in research settings.
This compound remains a valuable pharmacological tool and therapeutic agent, but researchers must account for its limited specificity when interpreting experimental results and designing studies. The discovery that this compound inhibits AA release through prevention of PLA2 translocation to cellular membranes demonstrates that its anti-inflammatory effects extend beyond 5-LOX inhibition. This expanded understanding should inform more precise application of this compound in research settings and guide the development of next-generation 5-LOX inhibitors with improved specificity profiles.
Zileuton is an orally active 5-lipoxygenase (5-LOX) inhibitor that represents a distinct class of anti-inflammatory agents used for the prophylaxis and chronic treatment of asthma. Unlike leukotriene receptor antagonists such as montelukast and zafirlukast that block the action of cysteinyl leukotrienes at receptor sites, this compound acts upstream in the arachidonic acid cascade to prevent the formation of all leukotrienes (LTB4, LTC4, LTD4, and LTE4) from arachidonic acid. These leukotrienes are potent mediators of bronchoconstriction, airway edema, mucus secretion, and inflammation in asthmatic patients. By inhibiting their formation at the enzymatic level, this compound addresses multiple components of the inflammatory pathway simultaneously [1] [2].
The clinical development of this compound formulation strategies reflects ongoing efforts to balance therapeutic efficacy with dosing convenience and safety considerations. The original immediate-release (IR) tablet, approved in 1996, required four-times-daily dosing due to this compound's relatively short elimination half-life of approximately 2.5 hours. This frequent dosing regimen posed challenges for medication adherence in the long-term management of chronic asthma. The extended-release (ER) formulation was subsequently developed to maintain effective plasma concentrations with twice-daily administration, potentially improving adherence while providing continuous 5-lipoxygenase inhibition [3] [4]. The immediate-release formulation has been withdrawn from the U.S. market, making the extended-release formulation the primary available option [3] [2].
The pharmacological activity of this compound resides in both R(+) and S(-) enantiomers present in the racemic mixture, both of which demonstrate 5-lipoxygenase inhibitory activity in vitro systems. Recent research suggests that clinical response to this compound may be influenced by the phosphatidylinositide 3-kinase (PI3K) pathway, with patients showing poor response having increased activation of PIK3CA, resulting in elevated leukotriene B4 production and resistance to therapy [1]. This underscores the importance of maintaining consistent drug levels through appropriate formulation strategies to overcome potential resistance mechanisms in certain patient subpopulations.
The development of this compound ER tablets addressed a significant clinical need for a more convenient dosing regimen while maintaining therapeutic efficacy. The pharmacokinetic profiles of IR and ER formulations demonstrate fundamental differences that directly influence their dosing schedules and clinical application.
Table 1: Comparative Formulation Characteristics of this compound IR and ER Tablets
| Characteristic | Immediate-Release (IR) | Extended-Release (ER) |
|---|---|---|
| Dosage Form | 600 mg film-coated tablets | 600 mg multilayer extended-release tablets |
| Dosing Frequency | 4 times daily | 2 times daily |
| Total Daily Dose | 2400 mg | 2400 mg |
| Administration Timing | Without regard to meals | Within 1 hour after morning and evening meals |
| Tablet Manipulation | May be split in half | Should not be chewed, cut, or crushed |
| Market Status | Withdrawn from U.S. market | Commercially available |
The absorption characteristics of the two formulations differ significantly. The IR tablet is rapidly absorbed following oral administration, reaching peak plasma concentration in approximately 1.7 hours. In contrast, the ER formulation employs a multilayer delivery system designed to prolong absorption, resulting in a more sustained plasma concentration profile. Food administration affects each formulation differently: while the IR tablets can be taken without regard to meals, the ER tablets demonstrate increased peak plasma concentration (Cmax) and extent of absorption (AUC) when taken with food, necessitating administration within one hour after meals for optimal bioavailability [5] [6] [7].
Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations
| Pharmacokinetic Parameter | Immediate-Release | Extended-Release |
|---|---|---|
| Time to Peak Concentration (Tmax) | ~1.7 hours | Prolonged relative to IR |
| Elimination Half-life | ~2.5 hours | ~3.2 hours |
| Apparent Volume of Distribution | ~1.2 L/kg | Similar to IR |
| Protein Binding | 93% (primarily albumin) | Similar to IR |
| Effect of Food | Increases Cmax, no effect on AUC | Increases both Cmax and AUC |
| Metabolism | Hepatic (CYP1A2, CYP2C9, CYP3A4) | Similar to IR |
| Excretion | Urine (94.5%), Feces (2.2%) | Similar to IR |
The metabolic fate is identical for both formulations, with this compound undergoing primarily hepatic metabolism via cytochrome P450 isoenzymes CYP1A2, CYP2C9, and CYP3A4. The metabolites include 2 glucuronide conjugates and an N-dehydroxylated metabolite, with pharmacodynamic activity residing primarily with the parent drug. The elimination profile shows that approximately 94.5% of the dose is excreted in urine as metabolites, with minimal unchanged drug detected. The slightly longer half-life of the ER formulation (3.2 hours versus 2.5 hours for IR) reflects the extended absorption phase rather than a change in fundamental elimination kinetics [1] [6] [2].
The established dosing protocols for this compound formulations reflect their distinct release characteristics and are designed to maintain consistent therapeutic levels while minimizing potential adverse effects.
Adult Dosing (≥12 years): The recommended dosage of this compound ER is two 600 mg tablets (1200 mg) twice daily, administered within one hour after morning and evening meals, for a total daily dose of 2400 mg. The previously available IR formulation was dosed at 600 mg four times daily, without specific meal timing requirements, for the same total daily dose. The maximum recommended daily dose for both formulations is 2400 mg, and exceeding this dose increases the risk of hepatotoxicity without demonstrated additional therapeutic benefit [5] [7].
Administration Considerations: For the ER formulation, dietary coordination is essential as food significantly enhances both the rate and extent of absorption. Tablets should be swallowed whole and not chewed, cut, or crushed, as this would disrupt the extended-release mechanism and potentially lead to dose dumping. If a dose is missed, patients should take the next dose at the regularly scheduled time and should not double the dose to make up for missed medication. In contrast, the IR tablets could be split in half to facilitate swallowing without affecting drug release characteristics [5] [6].
Hepatic Impairment: this compound is contraindicated in patients with active liver disease or persistent hepatic transaminase elevations ≥3 times the upper limit of normal (ULN). This contraindication applies to both formulations due to the potential for this compound to cause hepatotoxicity. In patients with mild hepatic impairment (transaminases <3× ULN), this compound should be used with caution, particularly in those who consume substantial quantities of alcohol or have a history of liver disease [5] [6] [8].
Renal Impairment: No dosage adjustment is necessary for patients with renal impairment, including those undergoing hemodialysis. Pharmacokinetic studies have not shown altered elimination in renally impaired patients, which is consistent with the minimal renal excretion of unchanged drug [1] [6] [7].
Pediatric Patients: this compound is not approved for children under 12 years of age. The FDA has not required pediatric studies in patients younger than 12 due to the risk of hepatotoxicity, and the manufacturer states that therapy is not appropriate for this population [1] [6] [8].
Geriatric Patients: While formal dosage adjustments are not required for elderly patients, those taking the IR formulation (particularly women ≥65 years) demonstrated an increased risk for ALT elevations in clinical trials. This increased risk was not observed with the ER formulation, but caution is still warranted in this population [1] [6].
Robust hepatic monitoring is imperative during this compound therapy due to the potential for drug-induced liver injury. The following monitoring protocol is recommended for both formulations:
The ALT test is the most sensitive indicator of potential this compound-induced liver injury. If ALT elevations ≥5× ULN occur or if patients develop symptoms suggestive of hepatic dysfunction, this compound should be discontinued immediately and transaminase levels followed until they normalize [5].
The solid-state stability of this compound has been comprehensively evaluated under various environmental conditions. Both IR and ER formulations demonstrate optimal stability when stored at controlled room temperature (20-25°C/68-77°F), with protection from light exposure. The tablets should be kept in their original packaging until administration to maintain stability [6] [9].
Accelerated stability studies reveal that this compound in solid form exhibits minimal degradation (<0.2%) after one-month exposure to sunlight or fluorescent light at intensities up to 1500 foot-candles, though some yellowing of the tablets may occur. When subjected to high-intensity UV radiation for 6 hours, approximately 0.7% degradation occurs with noticeable yellowing. Under elevated temperature conditions (90°C for one month), significant degradation (14%) occurs, emphasizing the importance of proper temperature control during storage and transportation [9].
The main degradation products identified in solid-state stability studies include:
These degradation products form through distinct chemical pathways and should be monitored as part of quality control protocols for both active pharmaceutical ingredient and finished product stability testing [9].
For analytical identification and purity testing, several method have been developed:
Thin-Layer Chromatography (TLC): System I utilizing ethyl acetate on silica gel 60 F254 plates effectively separates this compound from its impurities, with this compound exhibiting an Rf value of 0.21. System II using chloroform/methylene chloride/ammonium hydroxide (50:50:1) provides alternative separation capabilities [9].
Spectroscopic Methods: The identity of this compound can be confirmed by comparing the infrared absorption spectrum of the sample to reference spectra [9].
Elemental Analysis: Typical elemental composition of this compound is carbon (55.91%), hydrogen (5.12%), nitrogen (11.86%), sulfur (13.57%), and oxygen (13.54%), providing confirmation of chemical identity [9].
Objective: To characterize and compare the release profiles of this compound IR and ER formulations using standardized dissolution apparatus.
Equipment and Reagents:
Procedure:
Acceptance Criteria:
This dissolution protocol is critical for evaluating batch-to-batch consistency and predicting in vivo performance of the formulations [5] [6].
Objective: To determine comparative bioavailability and pharmacokinetic parameters of this compound IR and ER formulations in healthy human volunteers.
Study Design:
Dosing and Sampling:
Bioanalytical Method:
Data Analysis:
This study design allows for comprehensive characterization of the pharmacokinetic profiles and food effects on bioavailability [6] [2].
Objective: To evaluate the physical and chemical stability of this compound formulations under various environmental conditions as per ICH guidelines.
Accelerated Stability Testing:
Long-term Stability Testing:
Evaluation Parameters:
Acceptance Criteria:
This comprehensive stability protocol ensures formulation integrity throughout the intended shelf life [9].
The development of this compound ER tablets represents a significant advancement in the evolution of 5-lipoxygenase inhibitor therapy, addressing the critical need for improved dosing convenience while maintaining therapeutic efficacy for chronic asthma management. The pharmacokinetic optimization achieved through extended-release technology has transformed a four-times-daily regimen into a twice-daily administration, potentially enhancing medication adherence without compromising asthma control.
The clinical implications of formulation selection extend beyond mere dosing frequency. The ER formulation's requirement for administration with food introduces both a potential adherence challenge and an opportunity for integrating medication timing with routine daily activities. The hepatic monitoring requirements remain identical for both formulations, emphasizing that the extended-release mechanism does not mitigate the fundamental need for vigilant liver function assessment throughout the treatment course.
Future research directions should focus on several key areas. First, predictive biomarkers for treatment response, particularly related to the PI3K pathway activation status, could help identify patient subgroups most likely to benefit from this compound therapy. Second, exploration of novel formulation technologies such as multiparticulate systems or gastroretentive delivery mechanisms could further optimize the pharmacokinetic profile. Finally, expanded investigation of this compound's potential off-label applications in conditions such as chronic obstructive pulmonary disease, aspirin-exacerbated respiratory disease, and dermatological disorders may broaden its therapeutic utility beyond asthma prophylaxis.
The following diagram illustrates the metabolic pathway and pharmacological activity of this compound:
Diagram 1: Mechanism of action of this compound as a competitive inhibitor of 5-lipoxygenase, blocking the conversion of arachidonic acid to inflammatory leukotrienes.
For researchers and pharmaceutical developers, the following experimental workflow provides a systematic approach for formulation comparison:
Diagram 2: Systematic workflow for development and evaluation of this compound extended-release formulations, highlighting iterative optimization based on characterization data.
The following table summarizes quantitative data from recent experimental studies investigating this compound in various animal models [1] [2] [3].
| Disease Model | Species/Sex | This compound Dose & Route | Key Efficacy Findings | Proposed Mechanism |
|---|---|---|---|---|
| Traumatic Brain Injury (TBI) [2] | Male C57BL/6J mice | 10 mg/kg/day, intraperitoneal (i.p.) | ↓ Brain damage, ↓ neuronal apoptosis, improved neurological function | Inhibited AA/5-LOX/LT axis; reduced microglial activation & inflammatory cytokines (Il-1β, Ccl2) [2]. |
| Rhabdomyolysis-induced Acute Kidney Injury (AKI) [1] | Male C57BL/6 mice | 30 mg/kg, single i.p. injection | ↓ Blood Urea Nitrogen (BUN): 129.7 → 101.7 mg/dL; ↓ Creatinine: 2.2 → 0.9 mg/dL; ↓ tubular injury | Regulated mitochondrial quality control; suppressed MDSC-mediated inflammatory pathways [1]. |
| Food-Induced Anaphylaxis [3] [4] | Mice | Single dose, given prior to allergen challenge | 95% of mice protected from anaphylaxis (vs. 95% susceptible in controls) | Blocked leukotriene production via the DPEP1 gene pathway in the gut [3] [4]. |
Here are the detailed methodologies for key experiments using this compound in preclinical models.
This compound is a selective 5-lipoxygenase (5-LOX) inhibitor [5] [6]. It works upstream of other asthma drugs like montelukast by preventing the formation of all leukotrienes (LTB4, LTC4, LTD4, LTE4) rather than just blocking their receptors [5].
The diagram below illustrates the 5-LOX pathway and this compound's role in traumatic brain injury (TBI) based on the experimental model [2].
Zileuton is an FDA-approved 5-lipoxygenase (5-LOX) inhibitor used clinically for asthma management that has demonstrated significant neuroprotective potential in preclinical studies. By inhibiting 5-LOX, this compound blocks the conversion of arachidonic acid to pro-inflammatory leukotrienes, reducing neuroinflammation and oxidative stress in neurological injury models. Recent research has revealed that this compound's neuroprotective effects extend beyond anti-inflammatory activity to include modulation of multiple cell death pathways, including ferroptosis, apoptosis, and mitochondrial dysfunction. These multi-faceted mechanisms make this compound a promising candidate for neurotherapeutic development across a spectrum of central nervous system disorders, including cerebral ischemia, spinal cord injury, and neurodegenerative conditions.
The molecular mechanisms underlying this compound's neuroprotective effects involve multiple signaling pathways that converge to reduce neuronal death and promote functional recovery. In ischemic brain injury models, this compound has been shown to activate the PI3K/Akt survival pathway while simultaneously inhibiting pro-inflammatory NF-κB signaling and downstream inflammatory mediators like COX-2, TNF-α, and IL-1β [1] [2]. In glutamate-induced oxidative stress models, this compound directly protects neurons by inhibiting ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation [3] [4]. Additionally, this compound modulates mitochondrial quality control mechanisms and reduces the infiltration of inflammatory cells into injured neural tissue, further contributing to its protective effects [5] [6].
Table 1: Key Experimental Findings of this compound Neuroprotection
| Disease Model | Key Findings | Proposed Mechanisms | References |
|---|
| Focal Cerebral Ischemia | ↓ Infarct volume (24-48%) ↓ Neurological deficits ↓ Cerebral edema | PI3K/Akt activation NF-κB inhibition ↓ COX-2, TNF-α, IL-1β | [1] [2] | | Spinal Cord Injury | ↓ Tissue damage & edema Improved motor function ↓ Neutrophil infiltration | ↓ ERK1/2 phosphorylation ↓ TNF-α, COX-2 ↓ Apoptosis (↓ Bax, ↑ Bcl-2) | [5] | | Glutamate Oxidative Toxicity | ↑ Cell viability (dose-dependent) ↓ ROS production Protection against ferroptosis | Inhibition of ferroptosis ↓ Lipid peroxidation GSH-independent pathway | [3] [4] |
The following diagram illustrates the experimental workflow and key mechanisms investigated in the in vitro protocols:
Table 2: In Vivo Dosing Regimens for Different Neurological Models
| Disease Model | Species | Route | Dose | Treatment Schedule | Key Outcomes |
|---|
| Focal Cerebral Ischemia | Rat (SD) | Intraperitoneal | 30 mg/kg | 1h and 6h after occlusion | ↓ Infarct volume ~40% ↓ Neurological deficits ↓ Cerebral edema | [1] | | Spinal Cord Injury | Mouse (CD1) | Oral | 50 mg/kg | 1h, 6h after injury, then daily for 9 days | Improved motor function ↓ Tissue damage ↓ Neutrophil infiltration | [5] | | Rhabdomyolysis-induced AKI | Mouse (C57BL/6) | Intraperitoneal | 30 mg/kg | Single dose concurrently with glycerol | Improved renal function ↓ Tubular injury ↓ MDSC infiltration | [6] |
Primary Outcome Measures:
Secondary Outcome Measures:
Statistical Methods:
Positive Neuroprotection Indicators:
Mechanistic Confirmation:
The following diagram illustrates the key molecular pathways involved in this compound's neuroprotective effects:
Formulation Challenges: this compound is a Biopharmaceutical Classification System (BCS) class II drug with poor water solubility (0.14 mg/mL) but high permeability [7]. This presents challenges for in vivo studies, particularly when high concentrations are required. For oral administration in rodent studies, this compound is commonly suspended in 0.5% methylcellulose or administered with 10% DMSO in saline to enhance solubility. For intraperitoneal injection, slight solubilization with DMSO followed by dilution in saline is effective, with final DMSO concentrations not exceeding 5% to avoid vehicle toxicity.
Recent Pharmaceutical Developments: Novel parenteral formulations of this compound have been developed to overcome solubility limitations [7]. These include:
Dosing Strategy Considerations:
Hepatic Monitoring: As this compound has been associated with elevated liver enzymes in clinical use, regular monitoring of alanine transaminase (ALT) is recommended in chronic studies [8]. In preclinical models, no significant hepatotoxicity has been observed at neuroprotective doses (up to 50 mg/kg) in treatment durations up to 10 days [7].
Behavioral Effects: Clinical use has reported behavioral changes including agitation, aggression, and hallucinations in some patients [8]. While these have not been prominently reported in animal studies, careful behavioral observation is recommended, particularly in chronic administration paradigms.
Drug Interactions: this compound inhibits cytochrome P450 isozymes, particularly CYP1A2, which may affect the metabolism of co-administered drugs [8]. In research settings, this is particularly relevant for studies combining this compound with other neuroprotective agents that may be CYP substrates.
Emerging research has identified potential applications for this compound beyond the central nervous system:
Renal Protection: this compound demonstrates nephroprotective effects in models of antibiotic-induced kidney injury (vancomycin, polymyxin B, amikacin) and rhabdomyolysis-induced acute kidney injury [7] [6]. The mechanisms involve reduction of inflammatory cell infiltration and modulation of mitochondrial quality control.
Psychiatric Disorders: Recent evidence suggests antidepressant effects in chronic stress models, with this compound reducing immobility time in forced swim and tail suspension tests comparable to fluoxetine [9]. These effects are associated with reduced hippocampal IL-6 levels, indicating modulation of neuroinflammation in depression.
Allergic Conditions: A groundbreaking 2025 study revealed that this compound blocks food allergy anaphylaxis in mice by inhibiting a newly discovered pathway involving the DPEP1 gene and leukotriene regulation in the gut [10]. This suggests potential repurposing for food allergy protection.
The table below summarizes key quantitative findings from recent studies on this compound's effects in various animal models.
| Therapeutic Area | Model System | Dosing Regimen | Key Efficacy Findings | Proposed Mechanism |
|---|---|---|---|---|
| Antibiotic-Associated Nephrotoxicity [1] | Rat model | 12 mg/kg daily (IP); single and multiple doses (up to 10 days) | Dose-dependent reduction in nephrotoxicity from vancomycin, polymyxin B, and amikacin; fractionated dosing was similarly effective. | Inhibition of 5-LOX, reducing production of pro-inflammatory and nephrotoxic leukotrienes. |
| Food-Induced Anaphylaxis [2] [3] | Murine model | Not specified; administered prior to allergen challenge | 95% of mice protected from anaphylaxis (reversed from 95% susceptibility). | Blockade of a DPEP1 gene-regulated leukotriene pathway in the gut, preventing anaphylaxis. |
| Traumatic Brain Injury (TBI) [4] | Murine CCI model | 10 mg/kg daily (IP) for 7 days, starting 30 min post-injury | Reduced microglial activation, inflammatory cytokines (IL-1β, CCL2), lipid ROS, and neuronal apoptosis; improved neurological outcomes. | Inhibition of the AA/5-LOX/LT axis, suppressing ERK, NF-κB, and Akt signaling pathways. |
| Acute Respiratory Distress Syndrome (ARDS) [5] | Murine LPS-induced model | 1 µg/g body weight (IP), single dose 1-hour post-LPS | Significant reduction in neutrophil infiltration and pro-inflammatory cytokines (TNF-α, CXCL2, IL-1β, IL-6) in BAL fluid. | 5-LOX inhibition, reducing neutrophil chemotaxis and downregulating CysLTR1 and ERK1/2 signaling. |
Here are the methodologies for key experiments cited in the application notes.
This protocol evaluates the nephroprotective effect of this compound co-administered with nephrotoxic antibiotics.
This protocol tests this compound's efficacy in preventing severe allergic reactions.
This protocol investigates the neuroprotective role of this compound in a controlled cortical impact (CCI) model.
The following diagrams, generated using Graphviz, illustrate the mechanism of action and experimental workflow for this compound.
This diagram shows the core mechanism by which this compound exerts its effects across different disease models by inhibiting the 5-LOX enzyme [1] [5] [2].
This diagram outlines the experimental workflow for evaluating this compound in a murine traumatic brain injury model [4].
The collective data from recent studies strongly supports the repurposing potential of this compound. The dose-response relationships observed in diverse disease models highlight its efficacy at defined doses (10-12 mg/kg in rodents) and its well-characterized safety profile accelerates its path to clinical translation. The core mechanism of 5-LOX inhibition provides a unified, targeted therapeutic strategy against neutrophilic inflammation and leukotriene-mediated pathology.
Further clinical trials are warranted to validate these promising preclinical results in human populations.
The following table summarizes the primary research applications, key findings, and experimental models from recent zileuton studies.
| Therapeutic Area | Proposed Mechanism | Key Findings | Experimental Models | References |
|---|---|---|---|---|
| Traumatic Brain Injury (TBI) | Inhibits 5-LOX, reducing leukotriene release and microglial activation [1]. | Reduced neuroinflammation, lipid ROS, neuronal apoptosis, and improved neurological outcomes [1]. | Male C57BL/6J mouse CCI model; 10 mg/kg/day i.p. post-injury [1]. | |
| Pancreatic Cancer | Inhibits ALOX5, suppressing JAK/STAT-mediated M2 polarization of Tumor-Associated Macrophages (TAMs) [2]. | Suppressed cancer invasion and metastasis; high ALOX5 expression correlated with poor survival [2]. | Human pancreatic cancer cell lines (AsPC-1, PANC-1); co-culture with macrophages; mouse xenograft models [2]. | |
| Chronic Lymphocytic Leukemia (CLL) | Disrupts 5-LOX pathway, reducing adhesion of cancer cells to protective stromal niches [3]. | Variably reduced CLL cell adhesion to stromal cells; effect was distinct from Ibrutinib [3]. | Patient-derived CLL cells co-cultured with HS-5 stromal cell line; this compound at 10-50 µM [3]. | |
| Food Allergy & Anaphylaxis | Blocks leukotriene production, preventing allergen absorption in the gut [4] [5]. | Nearly eliminated anaphylactic reactions (95% protected) in susceptible mouse models [4]. | Genetically susceptible (C3H/HeJ) mice; oral allergen challenge after this compound dosing [5]. | |
| Subarachnoid Hemorrhage (SAH) | Inhibits 5-LOX, shifting microglial polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotype [6]. | Attenuated neuroinflammation via suppression of MyD88/NF-κB pathway [6]. | BV-2 microglial cells activated with haemolysate; this compound at 5-20 µM [6]. | |
| Antibiotic Nephroprotection | Mitigates kidney injury associated with nephrotoxic antibiotics [7]. | Attenuated vancomycin-, polymyxin B-, and amikacin-associated nephrotoxicity in rats [7]. | Rat model; parenteral this compound formulations (1-10 mg/mL); 12 mg/kg daily for 10 days [7]. |
This protocol models the protective effects of this compound against secondary brain injury [1].
This protocol evaluates the anti-tumor and immunomodulatory effects of this compound [2].
This protocol tests this compound's prophylactic potential against food-induced anaphylaxis [4] [5].
The diagrams below illustrate the core molecular mechanisms of this compound action and general workflow for in vivo therapeutic efficacy studies, based on the provided research.
| Aspect | Specification |
|---|---|
| Recommended Storage Temperature | 20°C to 25°C (68°F to 77°F) [1] [2]. Short-term excursions permitted between 15°C to 30°C (59°F to 86°F) [2]. |
| Protection Required | Protect from light [3] [2] and moisture [3]. |
| Handling Precautions | Do not crush, split, or chew extended-release tablets [4] [3]. For oral administration in animal studies, tablets are typically suspended in a vehicle like normal saline [5]. |
| Stability & Shelf Life | Refer to the certificate of analysis (CoA) from the supplier for the specific lot number's expiration date. |
Upon receipt, immediately inspect the shipment for any damage or temperature excursions if shipped on cold packs. Store the product in its original container within a controlled environment, such as a chemical storage cabinet, that maintains a temperature at 20–25°C and is shielded from light [1] [3] [2].
This protocol outlines a method to evaluate this compound's antidepressant-like effect in a mouse model, based on a published study [5].
1. Aim To evaluate the antidepressant efficacy of this compound in a murine model of unpredictable chronic mild stress (UCMS)-induced depression.
2. Materials
3. Methodology
4. Data Analysis Use descriptive statistics and one-way ANOVA to compare results between groups, with a p-value < 0.05 considered statistically significant [5].
The following diagram illustrates the experimental workflow from the protocol described above:
This compound is a selective 5-lipoxygenase (5-LO/ALOX5) inhibitor. Its primary mechanism of action involves blocking the conversion of arachidonic acid to leukotriene A4 (LTA4), thereby inhibiting the synthesis of all downstream leukotrienes (LTB4, LTC4, LTD4, LTE4) [4]. This pathway is central to its anti-inflammatory effects in asthma and its investigated roles in other conditions.
Beyond its approved use for asthma, this compound is being investigated in various research areas, highlighting its repurposing potential [4]:
This compound is an FDA-approved 5-lipoxygenase (5-LOX) inhibitor used for the prophylaxis and chronic treatment of asthma in patients aged 12 and older. By inhibiting the conversion of arachidonic acid to leukotrienes, this compound effectively reduces inflammation, edema, mucus secretion, and bronchoconstriction in the airways. The drug's mechanism involves inhibition of the formation of leukotrienes B4, C4, D4, and E4, resulting in reduced leukocyte adhesion, smooth muscle contraction, capillary permeability, and migration of neutrophils and eosinophils. [1] Recent research developments have expanded this compound's potential applications beyond asthma management, including investigation as a nephroprotectant adjuvant to attenuate antibiotic-associated kidney injury and exploration in oncology contexts such as cholangiocarcinoma. [2] [3] Additionally, this compound has demonstrated potential in cancer chemoprevention, particularly in tobacco-related carcinogenesis, when combined with aspirin. [4]
The pharmacokinetic profile of this compound presents both challenges and opportunities for drug development. As a Biopharmaceutical Classification System (BCS) Class II drug with poor water solubility (0.14 mg/mL), this compound formulation development requires sophisticated approaches to enhance bioavailability. [2] Currently available only in oral tablet formulations, recent research has advanced parenteral formulations that could benefit critically ill patients or those with unreliable gastrointestinal absorption. [2] This document provides comprehensive application notes and experimental protocols to support researchers in designing robust pharmacokinetic studies for both existing and emerging this compound formulations.
Table 1: Fundamental Properties of this compound
| Property | Characteristics | Research Implications |
|---|---|---|
| Chemical Description | N-(1-benzo(b)thien-2-ylethyl)-N-hydroxyurea [5] | - |
| Solubility | 0.14 mg/mL in water (poor aqueous solubility) [2] | BCS Class II; requires formulation strategies |
| Mechanism of Action | 5-lipoxygenase (5-LOX) redox inhibitor [5] [1] | Suppresses leukotriene B4, C4, D4, E4 synthesis |
| Absorption | Rapid absorption after oral administration [1] | Tmax ≈ 1.7 hours; food increases Cmax by 27% [6] |
| Distribution | Vd: ~1.2 L/kg; 93% plasma protein binding [1] | Primarily to albumin; good tissue distribution |
| Metabolism | Hepatic (CYP1A2, CYP2C9, CYP3A4) [1] | Forms glucuronide conjugates and N-dehydroxylated metabolite |
| Elimination | Primarily renal (94.5%); half-life: ~2.5 hours [1] | Minimal accumulation with appropriate dosing |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Human Studies
| Parameter | Immediate-Release (600mg single dose) | Multiple Dose (600mg q6h) | Parenteral Formulation (Research) |
|---|---|---|---|
| Cmax (mg/L) | - | 4.37 ± 1.02 [7] | Target: Comparable to human exposure [2] |
| Tmax (h) | 1.7 [1] | 1.5 ± 0.9 [7] | - |
| AUC | - | - | - |
| Clearance | - | 34.7-47.6 L/h [7] | - |
| Volume of Distribution | 1.2 L/kg [1] | 115-179 L [7] | - |
| Half-life | 2.5 h [1] | - | - |
| Trough Concentrations | - | Maintained >1.5 mg/L with q6h dosing [7] | - |
| Tissue Distribution | - | - | Well-distributed to renal tissue [2] |
Table 3: Formulation Characteristics of Investigational this compound Preparations
| Formulation Type | Concentration | Stability | Safety Profile | Research Applications |
|---|---|---|---|---|
| Parenteral (Research) | 1 mg/mL & 10 mg/mL [2] | Stable at various temperatures [2] | No significant changes in sCr, ALT, or body weight at 12 mg/kg daily for 10 days [2] | Nephroprotection studies [2] |
| Nanocrystalline Oral | - | - | - | Enhanced bioavailability; gender-specific PK evaluation [8] |
| Immediate-Release Tablet | 600 mg [1] | Room temperature [1] | Hepatotoxicity monitoring required [1] | Asthma chronic therapy [1] |
This compound exerts its therapeutic effects through specific inhibition of 5-lipoxygenase (5-LOX), the key enzyme responsible for converting arachidonic acid to pro-inflammatory leukotrienes. The metabolic pathways involved in this compound's action and disposition encompass both its pharmacological activity and its own biotransformation.
Figure 1: this compound Inhibition of the 5-Lipoxygenase Pathway. This compound specifically inhibits 5-LOX, preventing the conversion of arachidonic acid to pro-inflammatory leukotrienes.
The redox inhibition mechanism of this compound reduces the iron atom in the 5-LOX catalytic site from the active ferric state (Fe³⁺) to the inactive ferrous state (Fe²⁺). [5] This inhibition suppresses the synthesis of key inflammatory mediators including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent mediators of inflammation, bronchoconstriction, and immune response. [1] Recent research indicates that the phosphatidylinositide 3-kinase (PI3K) pathway significantly influences individual response to this compound, with patients exhibiting poor response showing increased activation of PIK3CA, resulting in elevated LTB4 production and therapeutic resistance. [1]
This compound itself undergoes hepatic metabolism primarily through cytochrome P450 enzymes (CYP1A2, CYP2C9, and CYP3A4), producing two primary glucuronide conjugates and an N-dehydroxylated metabolite. [1] The parent drug is responsible for most pharmacologic activity, with metabolites being primarily excreted renally (94.5%). [1] This metabolic profile creates potential for drug-drug interactions, particularly with medications that are substrates of these CYP enzymes or those with narrow therapeutic windows like theophylline and warfarin. [1]
Objective: To evaluate this compound serum pharmacokinetics and tissue distribution in a rat model, specifically assessing renal distribution relevant to nephroprotectant applications. [2]
Materials and Reagents:
Methodology:
Key Parameters:
Objective: To characterize this compound pharmacokinetics after single and multiple dose administration in healthy volunteers or patients. [7]
Study Design:
Inclusion Criteria:
Exclusion Criteria:
Dosing Regimens:
Pharmacokinetic Sampling:
Pharmacodynamic Assessment:
Objective: To quantitatively determine this compound concentrations in biological matrices (serum, plasma, tissue homogenates) using LC-MS/MS. [2]
Sample Preparation:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Validation Parameters:
Figure 2: Comprehensive Pharmacokinetic Study Design Workflow. The diagram outlines key components and considerations for designing robust this compound pharmacokinetic studies across different phases and populations.
Hepatic Impairment:
Renal Impairment:
Geriatric Population:
Pediatric Population:
Pregnancy and Lactation:
This compound has demonstrated clinically significant interactions with several medications:
Design of interaction studies should include:
These application notes and protocols provide comprehensive guidance for designing and conducting robust pharmacokinetic studies for this compound across preclinical and clinical development. The integration of quantitative data through structured tables and detailed methodological protocols enables researchers to effectively plan studies that capture the unique pharmacokinetic characteristics of this 5-lipoxygenase inhibitor. Recent advances in parenteral formulations and expanding clinical applications into areas such as nephroprotection and oncology underscore the importance of thorough pharmacokinetic characterization. [2] The described methodologies account for this compound's charmaceutical challenges as a BCS Class II compound, its complex metabolic profile, and its known drug interaction potential, providing a solid foundation for generating clinically relevant pharmacokinetic data to support both established and emerging therapeutic uses.
Zileuton is a selective 5-lipoxygenase (5-LOX) inhibitor originally developed for the management of chronic asthma in patients aged 12 and older. This drug represents a significant advancement in targeting the leukotriene pathway, a key inflammatory cascade involved in numerous disease states. This compound functions as a reversible inhibitor of the iron-containing enzyme 5-lipoxygenase, which serves as the rate-limiting step in the conversion of arachidonic acid to pro-inflammatory leukotrienes (LTs), including LTB4, LTC4, LTD4, and LTE4. By inhibiting this enzymatic pathway, this compound effectively reduces inflammation, edema, mucus secretion, and bronchoconstriction in the airways, making it valuable for respiratory conditions [1] [2].
The molecular mechanism of this compound involves chelation of iron at the active site of 5-lipoxygenase, thereby blocking the enzyme's redox potential and preventing the formation of pro-inflammatory leukotrienes from arachidonic acid. This inhibition results in broad anti-inflammatory effects, including reduced leukocyte adhesion, decreased smooth muscle contraction, lowered capillary permeability, and diminished migration and aggregation of neutrophils and eosinophils [1] [2]. Recent research has revealed that the phosphatidylinositide 3-kinase (PI3K) pathway significantly influences clinical response to this compound, with patients exhibiting poor response showing increased activation of PIK3CA, resulting in elevated LTB4 production and therapeutic resistance [1].
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| FDA Approval Status | Approved for prophylaxis and chronic treatment of asthma in patients ≥12 years old |
| Mechanism of Action | Selective 5-lipoxygenase (5-LOX) inhibitor |
| Biological Target | Arachidonic acid/5-lipoxygenase/leukotriene axis |
| Primary Metabolic Pathway | Cytochrome P450 system (CYP1A2, CYP2C9, CYP3A4) |
| Elimination Half-life | 2.5 hours |
| Protein Binding | 93% (primarily albumin) |
| Route of Elimination | Primarily renal (94.5%) |
This compound is commercially available in both immediate-release (IR) and extended-release (ER) formulations, with the IR tablets typically administered four times daily (600 mg per dose) and ER tablets administered twice daily (2 × 600 mg tablets) [1]. The pharmacokinetic profile demonstrates rapid absorption upon oral administration, with peak plasma concentration achieved in approximately 1.7 hours. The apparent volume of distribution is approximately 1.2 L/kg, and the drug undergoes extensive hepatic metabolism primarily via glucuronidation and N-dehydroxylation [1] [2]. Understanding these fundamental characteristics provides the foundation for exploring this compound's emerging applications across various disease states.
Groundbreaking research published in 2025 has revealed this compound's remarkable potential in preventing food-induced anaphylaxis through a previously unrecognized mechanism. Northwestern Medicine scientists discovered that leukotrienes, historically known for their role in asthma, play a critical role in regulating anaphylaxis by controlling how much food allergen is absorbed from the gut into the bloodstream. The research identified the DPEP1 gene as essential in this process, coding for an enzyme in the small intestine that breaks down leukotrienes. Mice susceptible to anaphylaxis were found to have a less active form of this enzyme, allowing leukotrienes to build up and facilitate allergen transport across the gut lining [3] [4].
In experimental models, this compound demonstrated exceptional efficacy in blocking this pathway. When peanut-allergic mice received a dose of this compound prior to consuming peanut, 95% showed almost no symptoms of anaphylaxis, effectively reversing their risk from 95% susceptible to 95% protected. The treatment significantly reduced allergen absorption from the gut into the bloodstream, with researchers noting "it was actually shocking how well this compound worked" [3] [4]. Importantly, this protective effect was only observed when allergens were consumed orally, not when injected, supporting the role of leukotrienes specifically in gut-mediated allergic responses. Based on these promising findings, Northwestern researchers launched a proof-of-concept clinical trial in July 2025 to evaluate this compound's efficacy in humans with food allergies [3] [4].
Recent investigations have illuminated this compound's potential in mitigating neuroinflammation and damage following traumatic brain injury (TBI). Research published in Frontiers of Pharmacology in June 2025 demonstrated that TBI induces significant upregulation of the AA/5-LOX/LT axis, with substantial increases in arachidonic acid and LTB4 production observed post-injury. The expression of Pla2g4a (which hydrolyzes phospholipids to release AA) and 5-LOX (which converts AA to leukotrienes) were dramatically upregulated for up to 7 days following TBI. Importantly, 5-LOX accumulation was specifically observed in the cytoplasm of activated ameboid microglial cells, highlighting the cellular localization of this inflammatory response [5].
When administered to TBI mouse models (10 mg/kg intraperitoneally daily, starting 30 minutes post-injury), this compound effectively blocked LT release and reduced microglial activation and production of inflammatory cytokines including Il-1β, Ccl7, Spp1, Ccr1, Ccl2, and Il-10. The treatment also reduced TBI-induced lipid ROS and neuronal apoptosis, resulting in significantly ameliorated brain damage and improved neurological outcomes compared to vehicle groups. Mechanistic studies revealed that TBI-induced LT upregulation stimulates BV2 microglial activation through ERK, NF-κB, and Akt pathways, providing insight into the molecular mechanisms underlying this compound's neuroprotective effects [5].
2025 research has also revealed this compound's protective effects in rhabdomyolysis-induced acute kidney injury (RI-AKI). In a glycerol-induced AKI mouse model, a single intraperitoneal dose of this compound (30 mg/kg) administered concurrently with glycerol injection significantly improved renal function parameters within 24 hours. Blood urea nitrogen levels decreased from 129.7 ± 17.9 mg/dL in the glycerol-only group to 101.7 ± 6.8 mg/dL in the this compound-treated group, while serum creatinine levels dropped from 2.2 ± 0.3 mg/dL to 0.9 ± 0.3 mg/dL [6].
The reno-protective mechanisms appear multifaceted, involving modulation of mitochondrial quality control and suppression of inflammatory pathways. This compound treatment downregulated mRNA expression of macrophage-inducible C-type lectin (mincle) and associated macrophage infiltration factors (Areg-1, Cx3cl1, and Cx3CR1), reduced NLRP-3 inflammasome activation, and restored markers of mitochondrial biogenesis (mtDNA, TFAM, CPT1α). Additionally, this compound decreased infiltration of CD11b(+) Gr-1(+) myeloid-derived suppressor cells (MDSCs) and downregulated MDSC-associated markers (TGF-β, Arg-1, iNOS, Irp4), suggesting immunomodulatory mechanisms contribute to its protective effects against RI-AKI [6].
Table 2: Summary of this compound's Emerging Therapeutic Applications
| Therapeutic Area | Experimental Model | Dosing Regimen | Key Findings |
|---|---|---|---|
| Food Allergy Prevention | Peanut-allergic mice | Single dose prior to allergen exposure | 95% protection from anaphylaxis; reduced allergen absorption into bloodstream |
| Traumatic Brain Injury | Controlled cortical impact mouse model | 10 mg/kg/day IP starting 30 min post-injury | Reduced microglial activation, inflammatory cytokines, neuronal apoptosis; improved neurological outcomes |
| Acute Kidney Injury | Glycerol-induced RI-AKI mouse model | Single 30 mg/kg IP dose concurrently with glycerol | Improved renal function; reduced tubular injury, macrophage infiltration, inflammasome activation |
The emerging research applications for this compound extend beyond these key areas to include investigations in chronic obstructive pulmonary disease, dermatological conditions such as acne and atopic dermatitis, upper airway inflammatory conditions, and even inhibition of chronic myeloid leukemia both as monotherapy and in combination with imatinib [1]. The diversity of these applications underscores the fundamental role of the 5-lipoxygenase pathway in multiple disease processes and highlights this compound's potential as a versatile therapeutic agent.
Food Allergy Anaphylaxis Model: To evaluate this compound's efficacy in preventing food-induced anaphylaxis, researchers utilize peanut-sensitized mouse models. The protocol begins with sensitization phase where mice receive peanut extract with adjuvant via intraperitoneal injection weekly for 4-6 weeks. Following sensitization, mice receive this compound (typically 30-50 mg/kg) via oral gavage 1-2 hours before oral challenge with peanut extract. Core assessment parameters include: (1) clinical symptom scoring (0-5 scale based on puffiness, reduced activity, labored respiration); (2) body temperature measurement via rectal probe; (3) serum collection for allergen-specific IgE and measurement of allergen levels in bloodstream; (4) mast cell activation markers in blood and tissues. Mice are monitored for 60-120 minutes post-challenge, with severe reactions terminated according to ethical guidelines [3] [4].
Traumatic Brain Injury Model: The controlled cortical impact (CCI) protocol induces traumatic brain injury in mice for evaluating this compound's neuroprotective effects. Animals are anesthetized and positioned in a stereotaxic frame before a craniotomy is performed to expose the dura matter. The CCI injury is induced using a 3-mm diameter impactor tip with parameters set to velocity of 1.5 m/s, deformation depth of 1.5 mm, and dwell time of 100 ms. This compound treatment (10 mg/kg intraperitoneally) begins 30 minutes post-injury and continues daily. Assessment methods include: (1) neurological function evaluation using rotarod and fear conditioning tests at multiple timepoints; (2) brain tissue collection for RNA-seq analysis, RT-PCR, and Western blotting; (3) histological examination for brain damage, blood-brain barrier disruption, and neuronal apoptosis; (4) liquid chromatography mass spectrometry for arachidonic acid detection; (5) ELISA for LTB4 measurement [5].
Leukotriene Measurement: Accurate quantification of leukotrienes is essential for evaluating this compound's pharmacological activity. The recommended protocol utilizes enzyme-linked immunosorbent assay (ELISA) for LTB4 detection in tissue homogenates or plasma samples. Briefly, samples or standards are added to antibody-coated wells followed by addition of detection antibody and incubation for 2 hours at room temperature. After washing, substrate solution is added and incubated for 30 minutes before stopping the reaction. Absorbance is measured at 450 nm with correction at 540-570 nm. Alternatively, liquid chromatography-mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity for comprehensive leukotriene profiling, allowing simultaneous quantification of LTB4, LTC4, LTD4, and LTE4 [5].
Gene Expression Analysis: RNA-sequencing and real-time PCR protocols enable assessment of this compound's impact on inflammatory gene expression. For RNA-seq, total RNA is extracted using Trizol reagent and quantified spectrophotometrically. cDNA libraries are prepared and sequenced using Illumina platforms. Differentially expressed genes are identified and subjected to KEGG pathway enrichment analysis. For RT-PCR validation, RNA is reverse transcribed to cDNA followed by amplification with gene-specific primers using SYBR Green chemistry. Key target genes include Pla2g4a, 5-Lox, Il-1β, Ccl7, Spp1, Ccr1, Ccl2, Il-10, mincle, Areg, Cx3cl1, Cx3CR1, NLRP3, caspase-1, IL-1β, and IL-18 [5] [6].
Table 3: Analytical Methods for Assessing this compound Efficacy
| Parameter | Method | Key Steps | Applications |
|---|---|---|---|
| Leukotriene Levels | ELISA | Sample incubation, detection antibody, substrate reaction, absorbance measurement | Plasma, tissue homogenates, bronchoalveolar lavage fluid |
| Gene Expression | RNA-sequencing & RT-PCR | RNA extraction, cDNA synthesis, amplification, data analysis | Pathway analysis, inflammatory marker quantification |
| Protein Expression | Western Blot | Protein extraction, gel electrophoresis, transfer, antibody incubation, detection | 5-LOX, cytokines, signaling pathway components |
| Histological Assessment | Immunohistochemistry/ H&E staining | Tissue fixation, sectioning, staining, microscopic evaluation | Tissue damage, immune cell infiltration, apoptosis |
| Mitochondrial Function | mtDNA analysis, Western Blot | DNA extraction, PCR, protein analysis for TFAM, CPT1α, PGC-1α | Mitochondrial biogenesis, quality control assessment |
Hepatotoxicity Assessment: Given the known risk of liver enzyme elevations with this compound therapy, rigorous hepatic monitoring is essential in both clinical and research settings. The standard protocol recommends obtaining baseline serum alanine aminotransferase (ALT) before initiating treatment. During therapy, ALT should be monitored monthly for the first 3 months, then every 2-3 months for the remainder of the first year, and periodically during long-term treatment. The drug should be discontinued if ALT elevations ≥3 times the upper limit of normal persist. The pattern of liver injury is typically hepatocellular, with ALT being the most sensitive indicator. Symptoms of potential hepatotoxicity include jaundice, right upper abdominal pain, edema, or pruritus [1] [2].
Drug Interaction Management: this compound inhibits cytochrome P450 enzymes, particularly CYP1A2, necessitating careful management of potential drug interactions. Key recommendations include: (1) Avoiding concurrent use with Loxapine due to risk of severe bronchospasm; (2) Monitoring plasma concentrations of Theophylline, Warfarin, and Propranolol when co-administered, as this compound can increase their serum concentrations; (3) Close monitoring of prothrombin times in patients taking Warfarin, as studies show a 15% decrease in Warfarin clearance with concomitant this compound; (4) Avoiding concurrent administration with Tizanidine due to risk of adverse reactions including bradycardia and hypotension [1].
The following diagram illustrates this compound's fundamental mechanism of action in asthma, highlighting its targeted inhibition of the 5-lipoxygenase enzyme in the leukotriene synthesis pathway:
This visualization captures the core pharmacological mechanism where this compound specifically targets 5-lipoxygenase to prevent the formation of pro-inflammatory leukotrienes from arachidonic acid, thereby interrupting the cascade that leads to airway inflammation and bronchoconstriction in asthma [1].
The diagram below outlines the newly discovered pathway through which this compound protects against food-induced anaphylaxis by modulating allergen absorption in the gut:
This pathway illustrates the significant discovery that leukotrienes regulate allergen absorption from the gut into the bloodstream, and how this compound blocks this process by inhibiting leukotriene production, thereby preventing systemic allergen exposure and subsequent anaphylactic reactions [3] [4].
The following diagram depicts this compound's neuroprotective mechanism in traumatic brain injury, focusing on its inhibition of the neuroinflammatory cascade:
This visualization demonstrates how this compound interrupts the secondary injury cascade following TBI by inhibiting 5-LOX-mediated conversion of arachidonic acid to LTB4, thereby reducing microglial activation and subsequent neuroinflammation and neuronal apoptosis [5].
The expanding research landscape for this compound reveals remarkable potential beyond its original application in asthma management. The diverse therapeutic applications - from preventing food-induced anaphylaxis through gut modulation to providing neuroprotection in TBI and mitigating kidney injury - underscore the fundamental importance of the 5-lipoxygenase pathway in multiple disease processes. The experimental protocols and analytical methods detailed in this document provide researchers with robust methodologies for investigating this compound's efficacy across these various applications.
Future research directions should focus on several key areas: (1) Translational clinical studies to validate the promising preclinical findings, particularly in food allergy prevention where human trials are already underway; (2) Combination therapy approaches exploring synergistic effects with existing treatments, such as this compound with imatinib in chronic myeloid leukemia or with melatonin in renal injury; (3) Formulation optimization to enhance bioavailability and tissue targeting, including topical formulations for dermatological conditions and improved extended-release formulations for chronic conditions; (4) Biomarker development to identify patient subgroups most likely to respond to this compound therapy, potentially based on PI3K pathway activation status or DPEP1 gene variants [1] [3] [4].
As research continues to unravel the multifaceted therapeutic potential of this compound, this well-established drug is poised for significant expansion of its clinical applications. The robust safety profile and existing regulatory approval may facilitate more rapid translation of these emerging uses, potentially offering new treatment options for conditions with significant unmet medical needs.
The table below summarizes the frequency and characteristics of liver enzyme elevations associated with Zileuton, based on clinical trials and post-marketing data.
| Parameter | Incidence / Value | Context & Notes |
|---|---|---|
| ALT Elevation (>3x ULN) | 1.9% - 4.6% [1] [2] | In patients treated for at least one year; higher than placebo (0.2%-1.1%). |
| Typical Onset | 1 to 3 months [3] [1] | Majority of elevations occur within the first 3 months of therapy. |
| Pattern of Injury | Hepatocellular [1] | Characterized by a predominant rise in ALT (SGPT). |
| Clinical Apparent Injury | Rare (< 0.1%) [1] | Jaundice and symptomatic liver injury are infrequent. |
| Recovery Post-Discontinuation | 1 to 4 weeks [1] | Enzyme elevations are typically transient and resolve upon stopping the drug. |
The mechanism of ZILI is not fully elucidated, but research points to several key pathways. A study using genetically diverse Diversity Outbred (DO) mice, which model human genetic variability, provided significant insights [4].
The following diagram illustrates the key molecular and cellular events in this compound-induced liver injury, integrating insights from mechanistic studies.
Based on clinical guidelines and prescribing information, the following monitoring protocol is mandatory for managing patients on this compound.
Beyond its use in asthma, this compound is being investigated in other research contexts that are relevant for drug development professionals.
Q1: What is the most sensitive indicator of liver injury in preclinical and clinical studies with this compound? A1: The serum alanine aminotransferase (ALT or SGPT) level is the most sensitive indicator of this compound-associated liver injury for both clinical monitoring and in research studies [3] [2].
Q2: If ALT levels elevate in an animal model or clinical trial, will they resolve upon stopping the drug? A2: Yes. In the vast majority of cases, ALT elevations are transient and reversible upon discontinuation of this compound. In clinical studies, levels typically returned to normal within 1 to 4 weeks [1] [2].
Q3: Are there specific patient populations at higher risk for this compound-induced hepatotoxicity? A3: Clinical data suggests that patients aged 65 or older, particularly women, may have a higher risk of developing elevated ALT levels. The drug should be used with caution in patients who consume substantial quantities of alcohol and/or have a past history of liver disease [3] [2].
Q4: Can this compound be re-administered after an episode of elevated ALT levels? A4: No. Rechallenge should be avoided as it can lead to the recurrence of hepatotoxicity. Clinical guidance strongly recommends against re-administering the drug after a confirmed liver enzyme elevation [1].
FAQ: Why do cellular models show variable LTB4 suppression in response to zileuton?
Answer: Research indicates that genetic variation leading to activation of the phosphatidylinositide 3-kinase (PI3K) signaling pathway is a major determinant of poor this compound response. In some lymphoblastoid cell lines (LCLs) from asthmatic patients, the PI3K pathway remains activated despite this compound treatment, leading to persistent leukotriene B4 (LTB4) production [1] [2]. The following diagram illustrates this mechanism.
Experimental Protocol: Validating PI3K Pathway Activation in Cellular Models
This methodology is adapted from studies investigating this compound response in lymphoblastoid cell lines (LCLs) [1] [2].
1. Cell Culture & Treatment:
2. Sample Collection:
3. Downstream Analysis:
FAQ: What are the critical drug interactions to manage in preclinical and clinical studies involving this compound?
Answer: this compound is primarily metabolized by CYP1A2, CYP2C9, and CYP3A4 and is a moderate CYP1A2 inhibitor. This profile leads to interactions with drugs that are substrates of these enzymes [4].
The table below summarizes key interactions for monitoring.
| Interacting Drug | Interaction Severity & Effect | Management Recommendation |
|---|---|---|
| Theophylline | Moderate: this compound increases serum concentration of Theophylline [4]. | Monitor Theophylline plasma levels; dose reduction may be required. |
| Warfarin | Moderate: this compound decreases Warfarin clearance, increasing prothrombin time [4]. | Monitor prothrombin time closely and adjust Warfarin dose as needed. |
| Propranolol | Moderate: this compound increases serum levels, risk of bradycardia and hypotension [4]. | Monitor heart rate and blood pressure; consider reducing beta-blocker dose. |
| Tizanidine | Major: CYP1A2 inhibition by this compound significantly increases Tizanidine concentration [4]. | Avoid concurrent administration. |
Experimental Protocol: Assessing this compound-Mediated Hepatotoxicity
Hepatotoxicity is a known clinical adverse effect, and monitoring is crucial in research settings [4].
FAQ: Our in-vivo model of Traumatic Brain Injury (TBI) isn't showing expected neuroprotection with this compound. What could be wrong?
Answer: Ensure proper dosing, timing, and model validation. Recent research on TBI suggests that this compound's efficacy depends on its ability to penetrate the injury site and suppress the AA/5-LOX/LT axis. Verify the following [3]:
The table below summarizes the key findings on neuropsychiatric events associated with this compound.
| Aspect | Key Findings |
|---|---|
| Reported Events | Agitation, aggression, hallucinations, sleep disorders, and other behavior changes [1] [2]. |
| Evidence Source | Primarily from post-marketing experience and case reports; not consistently observed in all controlled clinical trials [3] [2]. |
| FDA Assessment | The US FDA has concluded that some neuropsychiatric events appear consistent with a drug-induced effect [2]. |
| Clinical Guidance | Patients and caregivers should be alerted to contact their clinician if any behavior or mood changes occur [2]. |
For researchers investigating these effects, the following approaches are derived from the literature.
The following diagram illustrates the potential biological pathways and the associated experimental workflow based on current research.
Q: What is the strongest evidence linking this compound to neuropsychiatric events like agitation? A: The most direct evidence comes from post-marketing surveillance and pharmacovigilance studies that have detected a signal for these events. The FDA's assessment, which notes consistency with a drug effect, is a key reference point [3] [2].
Q: Are there specific patient factors that increase the risk of these side effects? A: Current public information does not clearly identify specific demographic risk factors. However, research models suggest that interindividual genetic variability is a crucial area of investigation, as it may underlie differences in susceptibility to this compound's adverse effects, including liver injury and potentially neuropsychiatric events [5].
Q: How should these risks be communicated in a clinical trial protocol? A: Protocols should include clear language informed by the FDA's guidance. It is recommended to instruct patients and caregivers to be alert for and report any changes in behavior or mood, and to carefully evaluate the risks and benefits of continuing treatment if such symptoms arise [2].
Q: Is the risk profile different between this compound and other leukotriene modifiers like montelukast? A: Agitation and other neuropsychiatric events have been reported across the class of leukotriene-modifying agents [3]. A direct comparative clinical trial focused on efficacy and common side effects, but did not highlight neuropsychiatric events as a key differentiator [6].
This compound is prone to chemical degradation under various conditions. Understanding these pathways is the first step in troubleshooting stability issues in your experiments.
| Stability Challenge | Underlying Mechanism & Key Findings | Relevant Experimental Conditions |
|---|---|---|
| pH-Dependent Hydrolysis | The primary degradation pathway is hydrolysis of the hydroxyurea moiety to form a hydroxylamine derivative [1]. This product is unstable and further decomposes [1]. | Aqueous solutions; studied across pH 0-9 and varying temperatures [1]. |
| Oxidative Degradation | The hydroxylamine derivative undergoes air oxidation to isomeric oximes at pH > 7 [1]. Oxidation is a major pathway under forced degradation studies [2]. | Basic conditions (pH > 7); also occurs during forced oxidative stress [1] [2]. |
| Acidic Condition Decomposition | Under strong acids (pH 0-2), parallel decomposition pathways lead to the alcohol derivative [1]. | Highly acidic environments (pH 0-2) [1]. |
| Low Aqueous Solubility | This compound is a BCS Class II drug with very low water solubility (0.14 mg/mL), which complicates formulation and can be a factor in precipitation issues [3]. | Aqueous solutions, formulation development [3] [4]. |
Robust analytical methods are essential for identifying and quantifying this compound and its degradation products. Here are two established RP-HPLC protocols.
| Method Attribute | Method 1 (Stability-Indicating) [5] | Method 2 (Rapid Assay) [6] |
|---|---|---|
| Objective | Stability-indicating analysis, separation of forced degradation products [5]. | Rapid estimation in tablet formulation [6]. |
| Column | LC – GC Qualisil BDS C18 (250 mm × 4.6 mm, 5 μm) [5]. | Flowrosil C18 (250 mm × 4.6 mm, 5 μm) [6]. |
| Mobile Phase | Methanol : 0.2% (v/v) Orthophosphoric Acid (80:20, v/v) [5]. | Methanol : Acetonitrile : 1% Glacial Acetic Acid (70:10:20, v/v) [6]. |
| Flow Rate | 1.0 mL/min [5]. | 1.0 mL/min [6]. |
| Detection | 260 nm [5]. | 230 nm [6]. |
| Retention Time | Not specified in abstract. | ~3.12 minutes [6]. |
| Key Feature | Validated with Design of Experiments (DoE) for robustness; effectively resolves degradation products [5]. | Simple, fast, and fully validated as per ICH guidelines [6]. |
This section addresses specific problems you might encounter during experiments, with suggested solutions based on the degradation mechanisms and analytical methods.
FAQ 1: Why do I observe multiple unknown peaks in my HPLC analysis of this compound?
This is a classic sign of degradation.
FAQ 2: How can I improve the solubility of this compound without causing degradation?
Traditional methods can be risky, but advanced techniques show promise.
FAQ 3: My this compound solution in the HPLC vial changed color over time. What does this mean?
Color change, often to yellow or brown, is a strong visual indicator of chemical instability.
The following diagram maps out a logical workflow for conducting forced degradation studies, which are critical for validating your analytical methods and understanding the stability profile of this compound.
The table below summarizes the official monitoring schedule and key actions as per the full prescribing information [1].
| Monitoring Phase | Schedule / Trigger | Key Action / Rule |
|---|---|---|
| Baseline Assessment | Prior to initiation | Obtain serum ALT (SGPT) levels. Contraindicated if active liver disease or baseline ALT ≥3x ULN [1]. |
| Early Treatment | Monthly for the first 3 months | Monitor serum ALT levels [1]. |
| First Year | Every 2-3 months for the remainder of the year | Continue periodic monitoring of serum ALT [1]. |
| Long-Term Treatment | Periodically thereafter | Continue monitoring for the duration of therapy [1]. |
| Suspected DILI | Clinical signs/symptoms appear or ALT elevations ≥5x ULN | Discontinue zileuton and follow liver enzymes until they return to normal [1]. |
The exact mechanism is not fully detailed in the provided sources, but it is known that this compound is metabolized primarily in the liver by the cytochrome P450 system (isozymes CYP1A2, CYP2C9, and CYP3A4) [2]. This metabolism, along with the fact that this compound itself can inhibit CYP1A2, may contribute to its potential for liver injury [2].
While there is no unequivocal evidence that patients with Non-Alcoholic Fatty Liver Disease (NAFLD) or NASH are more susceptible to Drug-Induced Liver Injury (DILI) from all drugs, there is a consensus that if DILI occurs in a patient with advanced liver damage, there is an increased risk for serious injury and adverse outcomes [3]. This warrants heightened vigilance in trials that may include such subjects.
For a visual summary of the key decision points in the monitoring protocol, please refer to the following workflow diagram:
The table below summarizes this compound's core mechanism and critical experimental factors.
| Attribute | Description & Relevance for Experimental Variability |
|---|---|
| Mechanism of Action | Selective, reversible inhibitor of 5-lipoxygenase (5-LOX) [1]. |
| Primary Effect | Inhibits biosynthesis of pro-inflammatory leukotrienes (LTB4, LTC4, LTD4, LTE4) [2]. |
| Key Considerations | Hepatotoxicity: Potential to cause elevated liver enzymes (ALT). Regular monitoring is crucial in long-term studies [2] [1] [3]. Drug Interactions: Inhibits CYP1A2; can increase serum levels of other drugs (e.g., Theophylline, Warfarin, Propranolol) [2] [1]. | | Relevant In Vivo Model | Controlled cortical impact (CCI) in male C57BL/6J mice [4]. |
This detailed methodology is based on a recent study investigating this compound for neuroprotection [4].
The Graphviz DOT code below represents the signaling pathway involved in this compound's inhibition of neuroinflammation, as described in the TBI study [4].
The diagram illustrates how this compound acts on the 5-LOX enzyme to block the production of pro-inflammatory leukotrienes, which are key drivers of neuroinflammation and subsequent brain damage in this model [4].
How should liver toxicity be monitored in studies? Monitor serum Alanine Aminotransferase (ALT) levels. Obtain a baseline measurement before treatment, then monitor monthly for the first 3 months, and every 2-3 months thereafter during long-term studies. Discontinue treatment if ALT elevations ≥3x the upper limit of normal occur [2] [1] [3].
What are the primary sources of experimental variability? Key sources include the bioavailability and short half-life (~2.5 hours) of this compound. Consistent dosing timing relative to experiments is critical. Strain and sex of animals may also influence response. The cited protocol used male C57BL/6J mice [4]. Drug formulation and storage must be consistent, as stability can affect potency.
Can this compound be used in studies involving other common lab drugs? Use with extreme caution. This compound is known to inhibit cytochrome P450 enzymes (particularly CYP1A2), which can significantly increase the serum concentration and half-life of co-administered drugs like Theophylline and Propranolol. Dose adjustments and close monitoring are essential [2] [1].
Here are detailed methodologies for key experiments related to zileuton's solubility and formulation.
This protocol, based on wet media milling and spray drying, is used to create a more soluble and bioavailable formulation [1].
This standard method is used to measure the intrinsic solubility of this compound in a solvent [2].
This protocol assesses the chemical and physical stability of a this compound formulation over time [2].
| Problem | Possible Cause | Solution |
|---|---|---|
| Low and variable bioavailability in animal studies | Poor aqueous solubility of API limits absorption [1]. | Switch from API or physical mixtures to a nanocrystalline formulation (NfZ) to enhance dissolution [1]. |
| Need for parenteral administration for critically ill patients | This compound is water-insoluble and only available as tablets [2]. | Develop a safe parenteral formulation. Studies show 1 mg/mL and 10 mg/mL formulations can be stable and safe for multi-day dosing in preclinical models [2]. |
| Low drug concentration in HPLC/UV analysis | Solubility-limited concentration in sample. | Ensure the sample is properly diluted in an organic solvent like methanol before analysis to dissolve all this compound [2]. |
The following diagram outlines a logical workflow for characterizing this compound's solubility and stability, integrating the experimental protocols above.
Q1: What is the most critical property of this compound that affects its experimentation? A1: Its very low aqueous solubility (0.14 mg/mL) is the primary challenge. It is a BCS Class II drug, meaning its absorption is solubility-limited, which affects bioavailability and the reliability of in vitro and in vivo studies [1] [2].
Q2: Are there any novel formulation approaches that show promise for this compound? A2: Yes, nanocrystalline formulations (NfZ) have been successfully developed. These formulations significantly increase the surface area of the drug, leading to a higher dissolution rate and improved bioavailability in preclinical models compared to the coarse API or simple physical mixtures [1].
Q3: How can I test the stability of a this compound solution I've prepared in the lab? A3: A robust method is to use HPLC with UV detection. Prepare your formulation and store it at different temperatures. At set time points, sample and dilute the solution, then run it on the HPLC. Monitor the peak area of this compound against a standard to quantify the concentration remaining over time [2].
Q4: Does gender need to be considered in this compound pharmacokinetic studies? A4: Preclinical evidence from rat models suggests yes. Studies have shown that female rats exhibited higher peak plasma concentrations (Cmax) and greater overall exposure (AUC) to this compound than males, regardless of the formulation used. This highlights the importance of considering gender as a biological variable in experimental design [1].
What is the primary pharmacological action of Zileuton?
This compound is a specific inhibitor of the enzyme 5-lipoxygenase (5-LOX) [1]. This enzyme is a key regulator in the arachidonic acid (AA) metabolic pathway.
By inhibiting 5-LOX, this compound effectively blocks the formation of pro-inflammatory leukotrienes (LTs), including LTB4, LTC4, LTD4, and LTE4 [1]. This action leads to reduced inflammation, edema, mucus secretion, and bronchoconstriction.
The following diagram illustrates the targeted pathway:
The following table summarizes key in vivo study designs for investigating this compound in various disease models.
| Disease Model | Species/Sample | This compound Dose & Administration | Key Outcomes Measured | Primary Findings |
|---|---|---|---|---|
| Traumatic Brain Injury (TBI) [2] | Male C57BL/6J mice | 10 mg/kg/day, intraperitoneal (IP) injection; first dose 30 min post-TBI [2]. | Neurological function (rotarod, fear conditioning); LTB4 levels (ELISA); gene expression (RNA-seq, RT-PCR); neuronal apoptosis [2]. | Reduced LTB4 and neuroinflammation; improved neurological scores; decreased microglial activation and neuronal apoptosis. |
| Nonalcoholic Fatty Liver Disease (NAFLD) [3] | Sprague-Dawley rats | 3 mg/kg, intravenous (IV) injection daily for one week [3]. | Liver transaminases (ALT, AST); NAFLD Activity Score (NAS); AA and CysLTs levels (ELISA); PLA2 and 5-LOX expression (RT-PCR) [3]. | Inhibited AA/5-LOX pathway; decreased NAS and improved liver function markers. |
| Rhabdomyolysis-induced Acute Kidney Injury (AKI) [4] | Male C57BL/6 mice | Single 30 mg/kg IP injection, concurrent with glycerol injury [4]. | Blood Urea Nitrogen (BUN); Serum Creatinine; tubular injury score; mitochondrial biogenesis markers; MDSC infiltration [4]. | Improved renal function; reduced tubular damage and inflammation; modulated mitochondrial quality control. |
| Colon Cancer Chemoprevention [5] | APCΔ468 mice | Dietary administration (1200 mg/kg in chow) for 12 weeks [5]. | Polyp number and size; serum LTB4 (ELISA); immune cell infiltration (flow cytometry, immunofluorescence) [5]. | 2.6x fewer polyps in small intestine; reduced systemic and polyp-associated inflammation. |
| Myocardial Infarction (Ischemia/Reperfusion) [6] | Wistar rats | 5 mg/kg, orally, twice daily for 3 days prior to I/R [6]. | Apoptotic index; NF-κB expression; tissue injury score; TNF-α levels [6]. | Attenuated NF-κB expression and apoptosis in left ventricle tissue. |
| Subarachnoid Hemorrhage (in vitro) [7] | BV-2 microglial cells | 5-20 μM, added to culture media for 24h post-haemolysate exposure [7]. | Cell viability; M1/M2 polarization markers (CD68/CD206); pro-inflammatory cytokines; MyD88/NF-κB pathway protein expression [7]. | High doses (20μM) shifted microglia from M1 to M2 phenotype; suppressed MyD88/NF-κB pathway. |
What are the critical drug-drug interactions (DDIs) to consider with this compound?
This compound is primarily metabolized by CYP1A2, CYP2C9, and CYP3A4 and can also act as a time-dependent inhibitor of CYP1A2 [1] [8]. This inhibition can increase the plasma concentration of co-administered drugs that are metabolized by this enzyme.
The table below lists key interactions and recommended management strategies.
| Affected Drug Class | Example Drugs | Interaction Mechanism | Recommended Action |
|---|---|---|---|
| Methylxanthines [1] | Theophylline | Inhibition of metabolism (CYP1A2). | Monitor plasma Theophylline concentrations. |
| Anticoagulants [1] | Warfarin | Decreased clearance (15% reduction). | Monitor prothrombin time closely. |
| Beta-Blockers [1] | Propranolol | Increased serum concentration. | Monitor for bradycardia/hypotension; consider dose reduction. |
| Centrally Acting Alpha-2 Agonists [1] | Tizanidine | Increased serum concentration (CYP1A2 inhibition). | Avoid concurrent administration. |
| Antipsychotics [1] | Loxapine | Risk of severe bronchospasm. | Avoid concurrent use. |
1. Issue: Failure to observe efficacy in disease model.
2. Issue: Observed hepatotoxicity in animal models.
3. Issue: High variability in drug response between subjects.
4. Issue: Confounding results from combination therapies.
The research around Zileuton is rapidly evolving. The table below summarizes the current state of research and its primary limitations, which is crucial for designing future studies.
| Research Aspect | Current Findings & Status | Key Limitations & Unknowns |
|---|---|---|
| Primary Indication | FDA-approved for chronic asthma [1]. | Not for acute asthma attacks; requires monitoring for hepatotoxicity [1]. |
| New Application: Food Allergy | Prevents allergen absorption in gut, blocking anaphylaxis in mice [2] [3] [4]. | • Human Efficacy Unknown: Early-stage human trial began July 2025 [2] [4]. • Route-Specific: In mice, only works on oral exposure, not injected allergens [4]. • Biological Role Unclear: Why leukotriene levels are high in allergic gut is unknown [4]. | | New Application: Traumatic Brain Injury (TBI) | Reduces neuroinflammation and improves outcomes in mouse TBI models [5]. | • Early Preclinical Stage: Findings are from animal models only [5]. • Mechanism Complexity: Role of 5-LOX in TBI pathophysiology was previously unclear [5]. | | Mechanism of Action | Inhibits 5-lipoxygenase (5-LOX), blocking production of pro-inflammatory leukotrienes (LTB4, LTC4, LTD4, LTE4) [1]. | • Variable Response: Poor response in some asthmatics linked to increased PI3K pathway activation [1]. |
Here are the detailed methodologies from key studies investigating this compound's new applications.
This protocol is based on the Northwestern Medicine study published in Science [2] [3] [4].
This protocol is based on the original research published in Frontiers in Pharmacology [5].
Q: How should we monitor for hepatotoxicity in a long-term study with this compound?
A: Per FDA labeling, obtain serum alanine aminotransferase (ALT) levels before treatment. If normal, monitor monthly for the first 3 months, then every 2-3 months for the remainder of the first year, with periodic monitoring thereafter [1]. Discontinue the drug if ALT elevations ≥3x the upper limit of normal occur [1].
Q: What are critical drug-drug interactions to control for in preclinical research?
A: this compound inhibits CYP1A2 and can increase serum concentrations of several drugs. Be vigilant with co-administering Theophylline, Warfarin, and Propranolol. Monitoring plasma concentrations or dose adjustment is necessary [1].
The following diagrams, created using Graphviz, illustrate the core concepts from the research.
The diagram below compares the established mechanism of this compound in asthma with its newly discovered potential mechanism in food allergy.
The diagram below outlines the key experimental workflow used in the Northwestern food allergy study.
The data in the table above comes from a randomized, prospective, placebo-controlled, double-blinded study [1]. Here are the key methodological details:
While both drugs target the leukotriene pathway, their mechanisms are fundamentally different, as shown in the diagram below.
When choosing between these drugs, their distinct safety profiles are a critical factor.
| Consideration | Montelukast | This compound |
|---|---|---|
| Key Safety Concerns | Neuropsychiatric effects: Increased risk of anxiety, sleep disturbances; FDA Boxed Warning for serious mental health side effects [3]. | Hepatotoxicity: Can cause liver enzyme elevation; requires regular monitoring of ALT levels [2]. |
| Common Side Effects | Headache, upper respiratory infection [3]. | Headache, infection, nausea, dyspepsia [2]. |
| Dosing & Administration | Once daily (10 mg for adults), no dietary restrictions [4]. | Twice daily for extended-release (2x600 mg), with meals [2]. |
| Drug Interactions | Fewer significant interactions. | Multiple interactions (e.g., with theophylline, warfarin, propranolol); requires monitoring [2]. |
| Cost | Lower cost, widely available as generic [4]. | Significantly higher cost [4]. |
For researchers and drug development professionals, the comparison reveals a clear trade-off:
The choice in a clinical or research context depends heavily on the target condition, the balance between efficacy and safety, and the specific point in the inflammatory pathway being targeted.
The table below summarizes the key safety and efficacy information for this compound gathered from the available literature.
| Attribute | Profile for this compound |
|---|---|
| Mechanism of Action | 5-lipoxygenase (5-LO) inhibitor; inhibits formation of Leukotrienes B4, C4, D4, E4 [1]. |
| Efficacy vs. ICS | As monotherapy, anti-leukotrienes (including 5-LO inhibitors) are less effective than Inhaled Corticosteroids (ICS) in preventing exacerbations requiring systemic corticosteroids (RR 1.51, 95% CI 1.17 to 1.96) [2]. |
| Primary Safety Concern | Hepatotoxicity [1]. |
| Hepatotoxicity Incidence & Monitoring | Pattern of liver injury is hepatocellular. Alanine aminotransferase (ALT) monitoring is required: before treatment, monthly for first 3 months, then every 2-3 months for the first year, and periodically during long-term therapy [1]. |
| Other Adverse Effects | Headache, upper respiratory tract infections, diarrhea, myalgia, dyspepsia, sinusitis, nausea, abdominal pain, pharyngolaryngeal pain. Risk of decreased white blood cell count (typically resolves without intervention) [1]. |
| Key Drug-Drug Interactions | • Warfarin: Decreased clearance, increased prothrombin time [1]. • Theophylline & Propranolol: Increased serum concentrations; monitor levels and for bradycardia/hypotension [1]. • Tizanidine: CYP1A2 inhibition may increase serum concentration; avoid concurrent use [1]. |
Efficacy in Clinical Context: A 2012 meta-analysis of 65 randomized trials concluded that inhaled corticosteroids are superior to anti-leukotrienes (the class which includes this compound) as monotherapy for persistent asthma. The superiority was particularly marked in patients with moderate airway obstruction. For every 28 patients treated with anti-leukotrienes instead of ICS, one additional patient suffered an exacerbation requiring systemic corticosteroids [2].
Comparative Neuropsychiatric Safety: While this compound's specific neuropsychiatric profile was not detailed, a 2025 meta-analysis on montelukast (a leukotriene receptor antagonist) provides context for the drug class. Montelukast was associated with a modestly increased risk of anxiety, leading to an FDA black box warning. This highlights the importance of monitoring central nervous system effects across leukotriene-modifying agents [3].
The unique safety and efficacy profile of this compound is linked to its mechanism as a redox inhibitor. A mathematical model of the 5-LO pathway suggests a potential mechanistic drawback: while redox inhibitors like this compound suppress leukotriene synthesis, they may paradoxically increase the production of 5-oxo-ETE, a potent chemoattractant for eosinophils and neutrophils, under conditions of oxidative stress. This is due to the pseudo-peroxidase activity of 5-LO and could compromise therapeutic efficacy [4].
For researchers investigating hepatotoxicity, the following parameters are derived from clinical monitoring guidelines and can form the basis of a preclinical or clinical safety protocol [1]:
To clarify this compound's mechanism and its clinical monitoring requirements, the following diagrams were generated using DOT language.
This diagram illustrates this compound's unique mechanism as a redox inhibitor that reduces the active 5-LO enzyme to an inactive form. It also highlights the potential for increased 5-oxo-ETE production, a consequence of its redox activity that may limit efficacy [4].
This flowchart details the mandatory liver enzyme monitoring protocol for patients on this compound therapy, which is critical for managing its primary safety risk [1].
For researchers and drug development professionals, the key takeaways are:
The fundamental difference lies in where these agents intervene in the leukotriene pathway, illustrated in the diagram below.
This mechanistic difference results in varying scopes of activity [1] [2] [3]:
The following tables summarize key experimental data comparing these agents in different clinical scenarios.
Table 1: Efficacy in Exercise-Induced Asthma (EIA) [4] A randomized, double-blind, placebo-controlled clinical trial in 10 patients with EIA. The primary endpoint was the percent decrease in FEV1 after exercise.
| Treatment (Single Dose) | ΔFEV1 at 1 Hour (Mean ± SE) | ΔFEV1 at 12 Hours (Mean ± SE) | Duration of Action |
|---|---|---|---|
| Placebo | 21% ± 5% to 26% ± 5% | 21% ± 5% to 26% ± 5% | - |
| Salmeterol (LABA) | 8% ± 3% | 8% ± 3% | Persistent (12+ hours) |
| Montelukast (LTRA) | Data not specified | 9% ± 4% | Persistent (12+ hours) |
| Zafirlukast (LTRA) | Data not specified | 11% ± 2% | Persistent (12+ hours) |
| This compound | Data not specified | 19% ± 4% (Not significantly different from placebo) | Short (≤4 hours of equivalent prophylaxis) |
Table 2: Efficacy in Acute Asthma Exacerbations [5] A randomized, double-blinded, placebo-controlled study in 120 hospitalized patients with acute asthma. The primary endpoint was mean Peak Expiratory Flow Rate (PEFR) after treatment.
| Treatment Group (Added to Standard Care) | Mean PEFR at 12 Hours (L/min) | Mean PEFR at 48 Hours (L/min) | Total Rescue Doses Needed |
|---|---|---|---|
| Placebo | 271.0 | 295.0 | 10 |
| Montelukast (10 mg) | 251.5 | 293.5 | 1 |
| This compound (2x600 mg CR twice daily) | 309.5 | 344.8 | 0 |
Table 3: Pharmacological and Clinical Profile Summary [1] [6]
| Attribute | This compound | Montelukast (Representative LTRA) |
|---|---|---|
| Mechanism | 5-Lipoxygenase (5-LO) inhibitor [1] | CysLT1 receptor antagonist [2] |
| FDA-approved Indications | Prophylaxis and chronic treatment of asthma in patients ≥12 years [1] | Asthma (ages 2+); Exercise-Induced Bronchoconstriction (ages 6+); Allergic Rhinitis (ages 2+) [6] |
| Off-label Uses | Aspirin-exacerbated respiratory disease (AERD); Chronic Obstructive Pulmonary Disease (COPD) [1] | - |
| Dosing Frequency | 4 times daily (Immediate-Release) or 2 times daily (Extended-Release) [1] | Once daily [6] |
| Half-Life | ~2.5 hours [1] | ~5.5 hours [6] |
| Key Monitoring & Safety | Hepatotoxicity: Monthly ALT monitoring for first 3 months, then every 2-3 months. Contraindicated in active liver disease [1]. | Neuropsychiatric Effects: Warnings for sleep disorders, depression, agitation (particularly with montelukast) [7]. |
| Drug-Drug Interactions | Inhibits CYP1A2, CYP2C9, and CYP3A4. Increases plasma levels of theophylline, warfarin, and propranolol [1]. | Fewer significant interactions reported. |
For researchers aiming to replicate or build upon these findings, here are summaries of the key methodologies from the cited studies.
1. Protocol for EIA Challenge Trial [4]
2. Protocol for Acute Asthma Study [5]
The data reveals several critical considerations for drug development and clinical research:
The table below summarizes key outcomes from a pivotal 6-month phase III clinical trial and post-marketing safety data for Zileuton.
| Aspect | Details & Outcomes |
|---|---|
| Trial Design | 6-month, multicenter, randomized, double-blind, placebo-controlled trial; 373 patients with mild to moderate asthma [1]. |
| Dosage | 400 mg or 600 mg of this compound, administered four times daily [1]. |
| Primary Efficacy (600 mg dose) | • FEV1 Improvement: 16% from baseline (vs. 6% for placebo) by Day 36 [1]. • Morning PEFR: Improved by 7-10% [1]. • Symptoms: Daytime (-37%) and nocturnal (-31%) symptoms decreased [1]. • Beta-agonist use: Reduced by 31% [1]. • Steroid Rescue: Reduced need by 62% [1]. | | Onset of Action | Acute bronchodilatory effect observed 2-5 hours after the initial dose [1]. | | Key Safety Findings | • Hepatotoxicity: Reversible elevation of alanine aminotransferase (ALT); requires monitoring before treatment, monthly for first 3 months, then every 2-3 months [2] [3]. • Common Adverse Events: Headache, dyspepsia, upper respiratory tract infection, nausea [1] [2]. • Behavioral Effects: Rare reports of agitation, aggression, hallucinations [3]. |
This table provides a high-level comparison of this compound with two other biologic agents used in asthma management, based on drug compendium data.
| Feature | This compound | Xolair (Omalizumab) | Dupixent (Dupilumab) |
|---|---|---|---|
| Drug Class | 5-lipoxygenase inhibitor [2] | Anti-IgE monoclonal antibody [4] | Anti-IL-4/IL-13 monoclonal antibody [4] |
| Primary Mechanism | Inhibits leukotriene (LTB4, LTC4, LTD4, LTE4) synthesis [2] | Binds to free IgE, preventing attachment to mast cells/basophils [4] | Blocks IL-4 and IL-13 signaling, key drivers of type 2 inflammation [4] |
| Approved Indications | Prophylaxis/chronic asthma (≥12 years) [2] | Allergic asthma, chronic rhinosinusitis with nasal polyps [4] | Asthma, atopic dermatitis, chronic rhinosinusitis with nasal polyps, others [4] |
| User Rating (on Drugs.com) | 6.8/10 (from 8 ratings) [4] | 7.5/10 (from 240 ratings) [4] | 7.3/10 (from 540 ratings) [4] |
| Dosing Route | Oral tablet [4] [2] | Subcutaneous injection [4] | Subcutaneous injection [4] |
For your experimental validation work, here are the methodologies from key studies.
Pivotal Clinical Trial [1]
Genomic & Functional Validation Study [5]
This compound's core mechanism and a key pathway responsible for variable patient response are illustrated below. The DOT script for this diagram is provided for your use.
This compound Mechanism and Resistance Pathway
The diagram illustrates that This compound directly inhibits the 5-LOX enzyme, preventing the formation of pro-inflammatory leukotrienes from arachidonic acid [2]. A critical finding from genomic studies is that activation of the PI3K/AKT signaling pathway is a major determinant of poor response to this compound. In poor responders, activated PI3K signaling leads to continued production of LTB4 despite treatment, creating a resistant feedback loop [5].
Recent preclinical studies have highlighted this compound's potential beyond asthma, indicating promising new therapeutic directions.
The table below summarizes the comparative anti-inflammatory efficacy of this compound against other agents that target the leukotriene pathway.
| Agent | Mechanism of Action | Experimental Model | Key Efficacy Findings | Potency/Outcome |
|---|---|---|---|---|
| This compound | 5-Lipoxygenase (5-LOX) inhibitor [1] [2] | Murine zymosan-induced peritonitis [3] | Inhibited LTB4 production; did not affect cysteinyl leukotriene (cysLT) production; maintained or increased Lipoxin A4 (LXA4) [3] | Effectively reduced neutrophil influx, albeit less potently than Montelukast in some models [3] |
| JNJ-26993135 | Leukotriene A4 Hydrolase (LTA4H) inhibitor [3] | Murine zymosan-induced peritonitis [3] | Selectively inhibited LTB4 production; maintained or increased Lipoxin A4 (LXA4) [3] | Superior inhibition of neutrophil influx compared to this compound, potentially due to increased LXA4 [3] |
| Montelukast | Cysteinyl leukotriene receptor 1 (CysLT1) antagonist [4] [5] | Human asthma (acute & chronic) [4] [5] | Improved lung function (PEFR) and reduced rescue medication use [4] [5] | In chronic asthma, this compound ER showed greater PEFR improvement than Montelukast [5]. In acute asthma, this compound was more effective [4]. |
This compound's anti-inflammatory potency has been evaluated in diverse experimental systems, from cellular models to animal studies and human clinical trials.
For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.
The diagram below illustrates the signaling pathways through which this compound exerts its anti-inflammatory and neuroprotective effects, as identified in experimental models.
The table below summarizes this compound's core mechanism and key experimental findings across various studies.
| Aspect | Experimental Findings & Validation Data |
|---|---|
| Primary Mechanism | Selective inhibition of Arachidonate 5-lipoxygenase (5-LOX) [1] [2] [3]. |
| Key Quantitative Data | In SLE patients, significantly improved Systemic Lupus Activity Measure (SLAM) score (-2.1 +/- 1.3 vs. +2.3 +/- 1.3 with placebo, p=0.048) [1]. In asthma, reduced airway resistance (Raw) and specific resistance (SRaw) with high significance (p<0.01) [4]. |
| Therapeutic Scope | Efficacy shown in mild SLE [1], bronchial asthma [4] [3], traumatic brain injury (TBI) models [5], Acute Respiratory Distress Syndrome (ARDS) models [6], and as a potential dengue virus NS3 protease inhibitor [7]. |
| Response Determinants | PI3K signaling pathway activation status identified as key determinant of variable this compound response; poor responders show activated PI3K pathway and persistent LTB4 production [8] [9] [3]. |
The validation of this compound's selectivity and efficacy is based on several critical experimental approaches.
Clinical Trial in Systemic Lupus Erythematosus (SLE) [1]
Functional Cell-Based Assay for Pharmacogenomics [8] [9]
In-Vitro Antiviral and Protease Inhibition Assay [7]
The diagrams below illustrate the core mechanistic pathway of this compound and a generalized workflow for the key cell-based assay used in its validation.
The table below summarizes key findings from a head-to-head clinical trial, providing a direct comparison of efficacy and safety metrics.
| Parameter | Zileuton ER (2400 mg/day) | Montelukast (10 mg/day) | P-value |
|---|---|---|---|
| Study Design | Randomized, comparative, multicentric clinical trial (12 weeks) in patients with mild to moderate chronic persistent asthma [1]. | ||
| Patients for Efficacy | 109 | 101 | - |
| Mean PEFR Improvement | 64.8 ± 52.8 L/min (95% CI: 54.8-74.7) | 40.6 ± 47.5 L/min (95% CI: 31.3-49.9) | < 0.001 |
| Mean % PEFR Improvement | 27.0% (95% CI: 22.6%-31.5%) | 18.4% (95% CI: 14.1%-22.7%) | 0.006 |
| Patients with ≥12% PEFR Improvement | 74/109 (67.9%) | 52/101 (51.5%) | 0.015 |
| Reduction in Overall Symptom Score | -5.0 ± 2.1 | -4.2 ± 2.3 | 0.018 |
| Common Adverse Events | Headache, gastrointestinal effects [1] | Headache, gastrointestinal effects [1] | Not Significant |
Beyond direct comparison, it is crucial to consider the distinct safety profiles of these drugs. This compound requires monitoring for potential hepatotoxicity, including checking serum alanine aminotransferase (ALT) levels before treatment, monthly for the first 3 months, and then every 2-3 months during long-term therapy [2]. In contrast, Montelukast carries a FDA black box warning for serious neuropsychiatric events, such as mood changes, aggression, and suicidal ideation [3].
A significant source of variability in this compound response is linked to genetic differences that affect the phosphatidylinositide 3-kinase (PI3K) signaling pathway. The diagram below illustrates this mechanism.
Key Insight: In patients with specific genetic variations, the PI3K pathway remains activated despite this compound treatment. This activated PI3K signaling drives continued production of the pro-inflammatory leukotriene LTB4, leading to a diminished clinical response to the drug [4] [2].
For researchers looking to validate or build upon these findings, the following experimental methodologies provide a foundation.
This protocol is designed to assess long-term efficacy and safety in a human patient population.
This integrated protocol combines cellular models with genomic analysis to investigate non-response mechanisms.
Recent research highlights this compound's potential beyond asthma, which is valuable for strategic drug repurposing.
A 2025 study developed a parenteral formulation of zileuton to counteract the nephrotoxicity associated with powerful antibiotics, aiming to enable their safer use in treating drug-resistant infections [1].
The table below summarizes the quantitative findings from this study:
| Combination & Dosing Strategy | Nephroprotective Efficacy (Reduction in Nephrotoxicity) | Key Pharmacokinetic Findings |
|---|---|---|
| This compound + Vancomycin [1] | Dose-dependent protection [1] | This compound was well-distributed into renal tissue. No drug accumulation at steady state after 10 days [1]. |
| This compound + Polymyxin B [1] | Dose-dependent protection [1] | Serum exposure in rats was comparable to humans taking 600–2,400 mg [1]. |
| This compound + Amikacin [1] | Dose-dependent protection [1] | Two formulations (1 and 10 mg/mL) showed good multi-dose safety [1]. |
| Once-daily vs. Fractionated this compound Dosing [1] | Similar renal protection with same total daily dose [1] | Supported the feasibility of a once-daily parenteral regimen [1]. |
A 2023 study demonstrated that the combination of This compound and melatonin has a synergistic effect in protecting against a specific type of cell death called ferroptosis in kidney injury and fibrosis [2].
The combination therapy yielded significant results, as shown in the table below:
| Experimental Model | Key Outcome Measures | Results of Combination Therapy |
|---|---|---|
| RSL3-induced Ferroptosis (In Vitro) [2] | Cell viability; Lipid peroxidation; Cell death (SYTOX Green staining) | Synergistically mitigated RSL3-induced lipid peroxidation and cell death [2]. |
| UUO Mouse Model (In Vivo) [2] | Tubular injury; Fibrosis (α-SMA, fibronectin markers); Ferroptosis markers (4-HNE, GPX4) | Significantly reduced tubular injury and fibrosis; Ameliorated increase in 4-HNE and decrease in GPX4 [2]. |
| Mechanistic Insight [2] | AKT/mTOR/NRF2 signaling pathway | Upregulated p-AKT, p-mTOR, and NRF2 protein expression in renal cells [2]. |
A 2022 clinical trial investigated the combination of aspirin and this compound for modulating biomarkers of tobacco-related lung carcinogenesis in current smokers [3].
| Study Component | Methodology & Findings |
|---|---|
| Primary Objective | Modulate gene expression signatures associated with smoking and lung cancer in the nasal epithelium [3]. |
| Overall Gene Signature Result | Minimal effects on most predefined nasal or bronchial gene expression signatures for smoking, lung cancer, and COPD [3]. |
| Positive Finding | Favorable modulation of a bronchial gene signature of squamous dysplasia, a precancerous condition [3]. |
| Biochemical Efficacy | The combination successfully suppressed urinary leukotriene (LTE4), confirming target engagement [3]. |
The core methodologies from the cited studies are detailed below to facilitate experimental replication and design.
1. In Vivo Nephroprotection Model Workflow The following diagram outlines the key steps from the rat model study evaluating this compound's protective effect against antibiotic-induced nephrotoxicity [1].
2. In Vitro & In Vivo Ferroptosis Workflow This diagram illustrates the integrated experimental approach used to validate the synergy between this compound and melatonin [2].
The collected data indicates several promising future directions for this compound combination therapy:
Irritant